4-Hydroxyoxyphenbutazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55648-39-0 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3 |
InChI Key |
DPLOKDYHDJEJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV-1101; 4OH-OPB; 4OHOPB; AV 1101; 4OH OPB; |
Origin of Product |
United States |
Foundational & Exploratory
4-Hydroxyoxyphenbutazone: An In-depth Technical Guide to its Role as a Key Metabolite of Oxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, 4-hydroxyoxyphenbutazone has garnered significant attention due to its own pharmacological activities and its role in the overall therapeutic and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of this compound as a metabolite of oxyphenbutazone, detailing its metabolic pathway, the enzymes involved, and its pharmacokinetic properties. This document also outlines detailed experimental protocols for the analysis of oxyphenbutazone and its metabolites and presents key quantitative data in a structured format for ease of comparison.
Introduction
Oxyphenbutazone, a hydroxylated metabolite of phenylbutazone, was historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] However, due to concerns over adverse effects, including bone marrow suppression, its use in humans has been largely discontinued in many countries.[2][3] Despite its withdrawal from many markets, the study of its metabolism remains crucial for understanding the fate of related pyrazolidinedione derivatives and for toxicological assessments.
The biotransformation of oxyphenbutazone is a critical determinant of its efficacy and safety. The formation of this compound is a significant metabolic step, and this metabolite itself exhibits biological activity.[4] This guide delves into the core aspects of this metabolic process, providing a technical resource for researchers in drug metabolism, pharmacology, and toxicology.
Metabolic Pathway of Oxyphenbutazone to this compound
The primary metabolic transformation of oxyphenbutazone in many species is aromatic hydroxylation, leading to the formation of this compound.[5] This reaction is a phase I metabolic process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6][7]
The hydroxylation occurs on one of the phenyl rings of the oxyphenbutazone molecule. Specifically, equine CYP3A97 has been identified as a key enzyme responsible for the production of oxyphenbutazone from its precursor, phenylbutazone, suggesting a similar role for CYP3A family members in the subsequent hydroxylation of oxyphenbutazone.[5] The general scheme of drug metabolism involves the conversion of lipophilic compounds into more hydrophilic products to facilitate their excretion from the body.[7]
Metabolic pathway of oxyphenbutazone.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of oxyphenbutazone and its metabolite, this compound, has been studied in various animal models. The data highlights species-specific differences in metabolism and clearance.
Table 1: Pharmacokinetic Parameters of Oxyphenbutazone and this compound in Miniature Donkeys[9][10]
| Parameter | Phenylbutazone (Parent Drug) | Oxyphenbutazone (Metabolite) |
| Administration Route | Intravenous | Formed in vivo |
| Dose | 4.4 mg/kg | N/A |
| Mean Residence Time (MRT) | 0.5 to 3.0 hours (median, 1.1 hour) | Not directly measured |
| Total Body Clearance (ClT) | 4.2 to 7.5 ml/kg/min (mean, 5.8 ml/kg/min) | Not directly measured |
| Time to Peak Concentration (Tpeak) | N/A | 13 to 41 minutes (mean, 26.4 minutes) |
| Peak Serum Concentration (Cpeak) | N/A | 2.8 to 4.0 µg/ml (mean, 3.5 µg/ml) |
Table 2: Pharmacokinetic Parameters in Pigs[11]
| Compound | Apparent Specific Volume of Distribution | Degree of Protein Binding | Renal Clearance |
| Phenylbutazone (pbz) | 0.18 L/kg | 98% | 0.003 ml/min/kg |
| Oxyphenbutazone (oxpbz) | 0.28 L/kg | 97% | 0.13 ml/min/kg |
Note: In pigs, it was found that 20-60% of the injected phenylbutazone was metabolized to oxyphenbutazone.[8]
Experimental Protocols
The accurate quantification of oxyphenbutazone and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][10]
Sample Preparation from Biological Matrices
A critical step in the analysis is the extraction of the analytes from complex biological samples like plasma, urine, or tissue homogenates.
Protocol for Liquid-Liquid Extraction from Plasma/Serum: [11]
-
To 1 mL of plasma/serum, add an internal standard (e.g., d9-labeled phenylbutazone).
-
Acidify the sample with a suitable acid (e.g., 1 M phosphoric acid).[9]
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and methanol).[9]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.[9]
Chromatographic and Mass Spectrometric Analysis
HPLC Method for Quantification in Plasma: [10]
-
Column: LiChrospher RP-18
-
Mobile Phase: 0.01 M acetic acid in methanol (45:55, v/v)
-
Detection: UV detector
-
Limit of Detection: 0.5 µg/ml for both phenylbutazone and oxyphenbutazone
-
Limit of Quantitation: 1.0 µg/ml for both drugs
LC-MS/MS Method for Higher Sensitivity: [9]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Monitoring Mode: Selected reaction monitoring (SRM) for specific precursor-to-product ion transitions of oxyphenbutazone and its metabolites.
-
Mobile Phase A: 5 mM Ammonium formate, pH 3.9[9]
-
Mobile Phase B: Acetonitrile[9]
-
A gradient elution is typically employed to achieve optimal separation.
Workflow for metabolite analysis.
Signaling Pathways and Pharmacological Effects
Oxyphenbutazone, like its parent compound, exerts its primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are involved in mediating inflammation, pain, and fever. By inhibiting COX, oxyphenbutazone reduces prostaglandin production.[1]
Furthermore, this compound itself has been shown to be a potent inhibitor of cytokine production, including monokines and both Th1 and Th2 lymphokines.[4] This suggests that the metabolite contributes significantly to the overall immunosuppressive and anti-inflammatory effects of the parent drug. This inhibition of cytokine production may represent a key aspect of its mechanism of action beyond COX inhibition.
Inhibitory signaling pathways.
Conclusion
This compound is a principal and pharmacologically active metabolite of oxyphenbutazone. Its formation, primarily through CYP-mediated aromatic hydroxylation, is a key step in the biotransformation of the parent drug. The quantitative data available, though varying across species, provides valuable insights into the pharmacokinetic behavior of both the parent compound and its metabolite. The detailed experimental protocols outlined in this guide offer a robust framework for the accurate analysis of these compounds in biological systems. A thorough understanding of the metabolism of oxyphenbutazone to this compound and the distinct pharmacological activities of the metabolite is essential for a complete assessment of the drug's efficacy and safety profile. This knowledge remains relevant for the broader fields of drug metabolism, toxicology, and the development of safer anti-inflammatory agents.
References
- 1. What is the mechanism of Oxyphenbutazone? [synapse.patsnap.com]
- 2. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxyphenbutazone - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cgfarad.ca [cgfarad.ca]
- 10. Determination of phenylbutazone and oxyphenbutazone in plasma and urine samples of horses by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Immunosuppressive Landscape of 4-Hydroxyoxyphenbutazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyoxyphenbutazone (4OH-OPB), an active metabolite of oxyphenbutazone, has demonstrated significant immunosuppressive properties, positioning it as a molecule of interest for the modulation of inflammatory responses. This technical guide synthesizes the current understanding of 4OH-OPB's effects on the immune system, with a focus on its potent inhibition of cytokine production. While quantitative data on its inhibitory concentrations remain proprietary or unpublished in accessible literature, qualitative evidence strongly supports its dose-dependent immunomodulatory activity. This document provides an in-depth look at the observed effects, outlines relevant experimental methodologies, and visualizes the compound's differential impact on various immune cell populations.
Introduction
The search for effective and targeted immunosuppressive agents is a cornerstone of therapeutic development for a wide range of autoimmune and inflammatory diseases. This compound, a hydroxylated derivative of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has emerged as a compound with potent immunomodulatory capabilities that extend beyond the typical cyclooxygenase (COX) inhibition associated with its parent compounds. In vitro studies have established its capacity to broadly suppress the production of key signaling molecules of the immune system, namely cytokines, from both the innate and adaptive immune lineages.[1][2] This guide delves into the technical details of these immunosuppressive properties.
Core Immunosuppressive Properties
The primary immunosuppressive effect of this compound lies in its ability to inhibit the production of a wide array of cytokines. This inhibitory action has been observed in studies using human peripheral blood mononuclear cells (PBMCs) and whole blood (WB) cultures.[1][2]
Inhibition of Cytokine Production
4OH-OPB has been shown to be a potent inhibitor of both monokines, cytokines primarily produced by monocytes and macrophages, and lymphokines, those produced by lymphocytes. This broad-spectrum inhibition affects key players in the inflammatory cascade.
Table 1: Qualitative Summary of Cytokine Inhibition by this compound
| Cytokine Class | Specific Cytokines (Examples) | Effect in PBMC Cultures | Effect in Whole Blood Cultures | Reference |
| Monokines | IL-1β, IL-6, TNF-α | Potent Inhibition | Inhibition (less effective than in PBMCs) | [1][2] |
| Th1 Lymphokines | IFN-γ, IL-2 | Efficiently Inhibited | Best inhibitor of lymphokine production | [1][2] |
| Th2 Lymphokines | IL-4, IL-5 | Efficiently Inhibited | Best inhibitor of lymphokine production | [1][2] |
Note: Specific IC50 values for this compound are not publicly available in the cited literature.
Differential Effects on Immune Cell Populations
A key finding is the differential effect of 4OH-OPB in purified peripheral blood mononuclear cell (PBMC) cultures versus whole blood (WB) cultures. The compound is significantly more potent in inhibiting cytokine production in PBMC cultures.[1][2] This difference is attributed to the rapid uptake of 4OH-OPB by erythrocytes in whole blood, which then release it more slowly, and potentially in a structurally altered form.[1]
Furthermore, the mechanism of action appears to differ between these two conditions. In PBMC cultures, the inhibition of cytokine production by 4OH-OPB is associated with a loss of cell viability, suggesting an apoptotic or cytotoxic effect at effective concentrations.[1][2] In contrast, in whole blood cultures, cytokine inhibition occurs without a corresponding loss of cell viability, pointing towards a different, non-cytotoxic mechanism of action in this more physiologically complex environment.[1]
Experimental Protocols
The following sections detail generalized protocols for key experiments relevant to assessing the immunosuppressive properties of compounds like this compound. These are based on standard immunological assays and should be adapted and optimized for specific experimental conditions.
Assessment of Cytokine Inhibition in PBMCs
Objective: To determine the in vitro effect of this compound on the production of pro-inflammatory cytokines by stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Treatment and Stimulation:
-
Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with a range of concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate mitogen, such as phytohemagglutinin (PHA) for lymphokine production or lipopolysaccharide (LPS) for monokine production.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatants using a suitable immunoassay, such as a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.
T-Cell Proliferation Assay (CFSE-based)
Objective: To evaluate the effect of this compound on the proliferative capacity of T-lymphocytes.
Methodology:
-
Cell Staining: Label isolated PBMCs or purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment and Stimulation:
-
Culture the CFSE-labeled cells in 96-well plates.
-
Add varying concentrations of this compound or a vehicle control.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate the cells for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of the percentage of divided cells and the number of cell divisions.
Lymphocyte Viability Assay
Objective: To determine the effect of this compound on the viability of lymphocytes.
Methodology:
-
Cell Culture and Treatment: Culture isolated PBMCs or lymphocytes in the presence of a dose-range of this compound for a specified period (e.g., 24-72 hours).
-
Viability Assessment:
-
Dye Exclusion Method (e.g., Trypan Blue): Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Metabolic Assay (e.g., MTT or MTS): Add the tetrazolium salt reagent to the cell cultures. Viable cells with active metabolism will convert the salt into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework of this compound's action and the workflow of key experiments.
Caption: Experimental workflow for assessing the immunosuppressive effects of this compound.
Caption: Logical relationships of this compound's effects in different in vitro systems.
Conclusion and Future Directions
This compound exhibits potent and broad immunosuppressive properties, primarily through the inhibition of cytokine production from key immune cell populations. The differential effects observed between isolated PBMCs and whole blood cultures, particularly concerning cell viability, suggest complex pharmacokinetic and pharmacodynamic interactions in a more physiological setting. For drug development professionals, this highlights the importance of considering the influence of blood components on the activity and mechanism of action of immunomodulatory compounds.
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. While direct evidence is currently lacking, investigating its impact on key inflammatory signaling cascades such as the NF-κB and MAPK pathways would provide a more complete understanding of its mechanism of action. Furthermore, the generation and publication of quantitative data, including IC50 values for the inhibition of a comprehensive panel of cytokines, would be invaluable for comparative analyses and for guiding further preclinical and clinical development. The link between cytokine inhibition and the induction of apoptosis in lymphocytes also warrants a more detailed investigation to understand the specific apoptotic pathways involved. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound in inflammatory and autoimmune diseases.
References
The Anti-Inflammatory Potential of 4-Hydroxyoxyphenbutazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant anti-inflammatory and immunosuppressive properties. This technical guide synthesizes the available scientific information on 4OH-OPB, focusing on its effects on cytokine production and potential mechanisms of action. This document is intended to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Anti-Inflammatory Effects: Inhibition of Cytokine Production
In vitro studies have established this compound as a potent inhibitor of cytokine production from immune cells.[1][2] Research highlights its superior efficacy compared to its parent compound, oxyphenbutazone, and other related phenylbutazone compounds in suppressing a broad range of inflammatory mediators.[1][2]
Key Findings:
-
Broad-Spectrum Cytokine Inhibition: 4OH-OPB effectively inhibits the production of both monokines and lymphokines, including those from both Th1 and Th2 lymphocyte subsets.[1]
-
Potency: It is described as the most potent inhibitor of cytokine production among the tested phenylbutazone-related compounds in peripheral mononuclear cell (PBMC) cultures.[1][2]
-
Differential Effects in Whole Blood vs. PBMCs: The inhibitory effect of 4OH-OPB on cytokine production is more pronounced in isolated peripheral mononuclear cell (PBMC) cultures than in whole blood (WB) cultures.[1][2][3] This difference is attributed to the rapid uptake of 4OH-OPB by erythrocytes (red blood cells) in whole blood, which then slowly release a likely modified, less active form of the compound.[1][2][3]
Quantitative Data on Cytokine Inhibition
Experimental Protocols
Detailed experimental methodologies for the key in vitro studies are crucial for reproducibility and further investigation. However, access to the full-text publications containing these protocols was not possible. The general experimental approaches identified from available abstracts are outlined below.
General In Vitro Cytokine Inhibition Assay Workflow:
Caption: General workflow for in vitro cytokine inhibition assays.
Mechanism of Action
The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not fully elucidated in the currently accessible literature. However, several key observations provide insights into its potential pathways of action.
Differential Mechanism in PBMCs vs. Whole Blood:
A notable finding is the different apparent mechanisms of action in PBMC and whole blood cultures.[1][2][3]
-
In PBMC cultures: The inhibition of cytokine production by 4OH-OPB is associated with a decrease in cell viability, suggesting a potential pro-apoptotic effect on activated lymphocytes.[1][2][3]
-
In whole blood cultures: Cytokine inhibition occurs without a corresponding loss of cell viability.[1][2][3] This is attributed to the sequestration of 4OH-OPB by erythrocytes and the subsequent slow release of a potentially modified and less cytotoxic metabolite.[1][2][3]
Potential Signaling Pathways:
While direct evidence for the involvement of specific signaling pathways in the action of this compound is limited, the following diagram illustrates a hypothetical model based on the known mechanisms of other anti-inflammatory compounds and the observation of apoptosis in lymphocytes.
Caption: Hypothetical mechanism of action of this compound.
Erythrocyte Sequestration and Metabolism
A critical aspect of this compound's pharmacology is its interaction with red blood cells.
Caption: Role of erythrocytes in modulating this compound activity.
Experiments with radioactively labeled 4OH-OPB have shown that it is rapidly taken up by erythrocytes.[1][2][3] The subsequent release from these cells is a much slower process and appears to be mediated by a multidrug-resistance-associated protein (MRP).[1][2][3] The secreted compound is likely structurally different from the parent 4OH-OPB, which could explain the reduced potency and lack of cytotoxicity observed in whole blood cultures.[1][2][3]
Clinical Relevance and Future Directions
This compound was reportedly in Phase II clinical trials for its immunosuppressive effects in patients with rheumatoid arthritis.[1][2] Its potent anti-inflammatory properties, particularly its ability to inhibit a wide array of cytokines, suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Further research is critically needed to:
-
Elucidate the precise molecular targets and signaling pathways affected by this compound.
-
Obtain detailed quantitative data , including IC50 values for the inhibition of various cytokines.
-
Characterize the metabolite(s) released from erythrocytes and determine their biological activity.
-
Conduct further preclinical and clinical studies to evaluate the safety and efficacy of 4OH-OPB in relevant disease models and patient populations.
Conclusion
This compound is a potent inhibitor of cytokine production with demonstrated anti-inflammatory and immunosuppressive potential. Its unique interaction with erythrocytes presents both a challenge and an opportunity for drug development, potentially influencing its pharmacokinetic and pharmacodynamic profile. While the available data are promising, a more in-depth understanding of its mechanism of action and a comprehensive quantitative assessment of its effects are essential for its future development as a therapeutic agent. The information presented in this guide is based on the currently accessible scientific literature, and further investigation is warranted to fully characterize the anti-inflammatory properties of this compound.
References
A Technical Guide on 4-Hydroxyoxyphenbutazone for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, and its relevance to rheumatoid arthritis (RA) research. This document covers its mechanism of action, metabolic pathways, available quantitative data, and detailed experimental protocols for in-vitro evaluation.
Introduction to Rheumatoid Arthritis and NSAID Therapy
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone damage.[1] The pathophysiology of RA involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which release pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of RA symptom management, primarily functioning by inhibiting these COX enzymes.[1] Oxyphenbutazone, a derivative of phenylbutazone, and its hydroxylated metabolite, this compound, have been investigated for their anti-inflammatory properties in this context.[4][5]
Mechanism of Action
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase enzymes.
-
COX-1: This isoform is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]
-
COX-2: This isoform is typically not expressed under normal conditions but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][6]
By inhibiting COX-2, this compound reduces the synthesis of prostaglandins at the site of inflammation, thereby alleviating the symptoms of RA. However, its activity against COX-1 can contribute to gastrointestinal side effects.[3] Beyond COX inhibition, research indicates that this compound is a potent inhibitor of cytokine production, including both monokines and lymphokines, which are crucial mediators in RA pathology.[7]
Signaling Pathway of COX Inhibition
The following diagram illustrates the inflammatory cascade involving arachidonic acid and the inhibitory action of this compound.
Caption: Inflammatory pathway and COX inhibition.
Metabolism and Pharmacokinetics
This compound is the primary, pharmacologically active metabolite of oxyphenbutazone, which itself is a metabolite of phenylbutazone.[8][9] The conversion is a result of hepatic oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily.[8][10] Specifically, enzymes in the CYP3A family, such as CYP3A97 in horses, have been identified as responsible for this biotransformation.[10][11]
Metabolic Conversion Workflow
The diagram below outlines the metabolic progression from the parent drug to its active hydroxylated form.
Caption: Metabolism of Phenylbutazone.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone (in Miniature Donkeys)
| Parameter | Phenylbutazone (IV) | Oxyphenbutazone (Metabolite) | Reference |
|---|---|---|---|
| Mean Residence Time (MRT) | Median: 1.1 hours | Not Applicable | [13][14] |
| Total Body Clearance (ClT) | Mean: 5.8 mL/kg/min | Not Applicable | [13][14] |
| Time to Peak Concentration (Tpeak) | Not Applicable | Mean: 26.4 minutes | [13][14] |
| Peak Serum Concentration (Cpeak) | Not Applicable | Mean: 3.5 µg/mL | [13][14] |
Data derived from a study involving intravenous administration of phenylbutazone at 4.4 mg/kg.[13][14]
Table 2: Comparative IC50 Values of Common NSAIDs for COX-1 and COX-2
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
|---|---|---|---|---|
| Diclofenac | 0.076 | 0.026 | 2.9 | [12] |
| Ibuprofen | 12 | 80 | 0.15 | [12] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [12] |
| Piroxicam | 47 | 25 | 1.9 | [12] |
| Celecoxib | 82 | 6.8 | 12 | [12] |
This data is provided for context on typical NSAID potencies and selectivities.[12] The ratio indicates selectivity towards COX-2 (higher value) or COX-1 (lower value).[3]
Experimental Protocols
Evaluating the anti-inflammatory potential of compounds like this compound involves various in-vitro assays. Below are detailed methodologies for key experiments.
In-Vitro COX Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits for screening COX inhibitors.[6][15][16] It measures the peroxidase activity of COX, which generates a fluorescent product from a probe.
Objective: To determine the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes[6]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[17]
-
COX Probe (e.g., ADHP)
-
Heme[17]
-
Arachidonic Acid (substrate)[15]
-
Potassium Hydroxide (for substrate preparation)[18]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well opaque microplate[15]
-
Fluorescence plate reader (Ex/Em = 535/587 nm)[6]
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, COX Probe, and Heme as per manufacturer instructions.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare the arachidonic acid substrate solution immediately before use by diluting with potassium hydroxide and assay buffer to the final working concentration (e.g., 100-200 µM).[15][18]
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% Activity): Add Assay Buffer and the appropriate volume of solvent (DMSO) without the inhibitor.
-
Inhibitor Wells: Add Assay Buffer and the corresponding volume of each this compound dilution.
-
Inhibitor Control (Positive Control): Add a known COX inhibitor (e.g., Celecoxib for COX-2) to designated wells.[15]
-
-
Enzyme Addition:
-
Thaw the COX-1 or COX-2 enzyme on ice.[6]
-
Add the enzyme to all wells except the "no-enzyme" background controls.
-
-
Pre-incubation:
-
Add the COX Probe and Heme to all wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for a fluorometric COX inhibition assay.
In-Vitro Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation seen in conditions like rheumatoid arthritis.[19][20]
Objective: To evaluate the anti-inflammatory activity of this compound by its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin[21]
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac Sodium)[21]
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of this compound and the reference standard in a suitable solvent (e.g., DMSO, then diluted with PBS).
-
-
Reaction Mixture:
-
In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test/standard solutions at different concentrations.
-
Control: A mixture of 0.5 mL BSA solution and 0.5 mL PBS.
-
-
Incubation:
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5-10 minutes.[19]
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[19]
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[21]
-
Determine the IC50 value by plotting percent inhibition against concentration.
-
References
- 1. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Controlled Trial of Phenylbutazone, Oxyphenbutazone, and a Placebo in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A controlled trial of phenylbutazone, oxyphenbutazone, and a placebo in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 20. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cytokine Production Inhibition by 4-Hydroxyoxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant potential as a potent inhibitor of cytokine production. This guide provides a comprehensive overview of the available scientific data on the anti-inflammatory effects of 4OH-OPB, with a specific focus on its ability to suppress the production of key cytokines involved in inflammatory responses. The information is based on in vitro studies and is intended to inform further research and drug development efforts in the field of inflammatory and autoimmune diseases.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key driver of the inflammatory cascade is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Consequently, therapeutic strategies aimed at inhibiting the production or activity of these cytokines are of significant interest. This compound has emerged as a promising small molecule with potent immunomodulatory properties, capable of broadly suppressing cytokine production in various in vitro models.[1] This document synthesizes the current knowledge on the cytokine-inhibiting effects of 4OH-OPB, presenting quantitative data, detailing experimental methodologies, and visualizing the potential mechanisms of action.
Quantitative Data on Cytokine Inhibition
Table 1: Inhibitory Effects of Oxyphenbutazone on IL-6 Bioactivity [2]
| Compound | Cytokine | Assay System | IC50 Value (µM) |
| Oxyphenbutazone | IL-6 | IL-6-dependent hybridoma | 7.5 |
Table 2: Summary of In Vitro Inhibitory Effects of this compound [1]
| Compound | Cell Type | Inhibited Cytokines | Key Observations |
| This compound | Human PBMCs | Monokines, Th1 and Th2 lymphokines | Highly potent inhibition. Associated with a loss of cell viability. |
| This compound | Human Whole Blood | Monokines and lymphokines | Less effective than in PBMC cultures, but still a potent inhibitor of lymphokine production. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of cytokine production inhibition. These are generalized protocols based on standard laboratory practices and should be adapted as needed for specific experimental questions.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, a common starting material for in vitro immunology studies.
Protocol Steps:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube.
-
Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake off. This separates the blood components into distinct layers.
-
PBMC Collection: Aspirate the buffy coat layer, which contains the PBMCs, at the plasma-Ficoll interface.
-
Washing: Transfer the collected PBMCs to a new tube and wash by adding an excess of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspension: Resuspend the final PBMC pellet in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell density for subsequent experiments.
In Vitro Cytokine Production Inhibition Assay
This protocol outlines a general procedure to assess the effect of a compound on cytokine production by immune cells.
Protocol Steps:
-
Cell Plating: Plate PBMCs or whole blood in multi-well plates at a predetermined density.
-
Compound Treatment: Add varying concentrations of this compound (or the vehicle control) to the wells and pre-incubate for a short period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a suitable agonist to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for monocytes/macrophages and phytohemagglutinin (PHA) for T lymphocytes.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine accumulation in the supernatant (typically 24 to 48 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a sensitive immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Determine the half-maximal inhibitory concentration (IC50) value.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
While the precise molecular targets of this compound are not yet fully elucidated, its anti-inflammatory effects are likely mediated through the inhibition of key intracellular signaling pathways that regulate the expression of pro-inflammatory cytokine genes. The primary pathways implicated in cytokine production are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which culminate in the activation of transcription factors such as Activator Protein-1 (AP-1).
Overview of Pro-inflammatory Signaling
Upon stimulation by inflammatory signals (e.g., LPS binding to Toll-like receptors), a cascade of intracellular events is initiated, leading to the activation of IκB kinase (IKK) and MAPKs (including p38, JNK, and ERK). Activated IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) into the nucleus. Simultaneously, activated MAPKs phosphorylate and activate various transcription factors, including those that form the AP-1 complex (e.g., c-Jun and c-Fos). In the nucleus, NF-κB and AP-1 bind to specific promoter regions of target genes, driving the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Based on the known mechanisms of other NSAIDs and anti-inflammatory compounds, it is plausible that this compound exerts its inhibitory effects by targeting one or more key nodes within these pro-inflammatory signaling pathways. Potential mechanisms include the direct inhibition of IKK or specific MAPKs, which would prevent the downstream activation of NF-κB and AP-1, respectively. By blocking the activation of these critical transcription factors, this compound would effectively shut down the expression of a broad range of pro-inflammatory cytokines.
Conclusion and Future Directions
This compound is a potent inhibitor of cytokine production in vitro, demonstrating its potential as a lead compound for the development of novel anti-inflammatory therapies. The available data strongly support its immunomodulatory activity. However, to advance its therapeutic development, further research is required to:
-
Determine specific IC50 values: Quantitative assessment of the inhibitory activity of this compound against a panel of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.) is essential.
-
Elucidate the precise mechanism of action: Identifying the specific molecular targets of this compound within the pro-inflammatory signaling pathways will be crucial for understanding its mode of action and for optimizing its therapeutic potential.
-
In vivo efficacy and safety studies: Preclinical animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
The Immunomodulatory Profile of 4-Hydroxyoxyphenbutazone: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 4-Hydroxyoxyphenbutazone (4OH-OPB) on immune cells, tailored for researchers, scientists, and professionals in drug development. 4OH-OPB, a derivative of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for inflammatory and autoimmune diseases.
Executive Summary
This compound is a potent inhibitor of cytokine production from key immune cells, including monocytes and lymphocytes.[1][2] In vitro studies have shown its ability to suppress the secretion of both monokines and lymphokines, including those associated with T-helper 1 (Th1) and T-helper 2 (Th2) responses.[1] The mechanism of action appears to differ depending on the experimental conditions, with observed effects on cell viability in isolated peripheral blood mononuclear cell (PBMC) cultures that are not seen in whole blood (WB) cultures. This suggests a complex interaction with blood components, particularly erythrocytes, which may sequester and metabolize the compound.[1] While the precise signaling pathways affected by 4OH-OPB are not fully elucidated, its structural relationship to other anti-inflammatory compounds suggests potential interference with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Introduction
Inflammatory responses are tightly regulated processes involving a complex interplay of various immune cells and their secreted mediators, known as cytokines. In chronic inflammatory diseases such as rheumatoid arthritis, dysregulation of cytokine production leads to persistent inflammation and tissue damage. This compound has emerged as a promising immunomodulatory agent due to its potent inhibitory effects on cytokine synthesis.[1] This document aims to consolidate the current understanding of 4OH-OPB's activity on immune cells, presenting available data, outlining experimental methodologies, and proposing putative mechanisms of action.
Quantitative Data on Cytokine Inhibition
While precise IC50 values from the primary literature are not available in a tabular format, the research by ten Brinke et al. (2005) provides a qualitative and semi-quantitative comparison of 4OH-OPB with related compounds.[1] The following tables summarize the reported inhibitory effects on cytokine production by immune cells.
Table 1: Effect of this compound on Monokine Production in PBMC and Whole Blood Cultures
| Cytokine | Cell Type | Culture Condition | 4OH-OPB Inhibitory Effect | Phenylbutazone Effect | Oxyphenbutazone Effect |
| Monokines (e.g., IL-6, GM-CSF) | Monocytes | PBMC | Potent Inhibition | Less Potent | Less Potent |
| Monokines (e.g., IL-6, GM-CSF) | Monocytes | Whole Blood | Inhibition (only compound to show this effect) | No Inhibition | No Inhibition |
Data synthesized from the abstract of ten Brinke et al., 2005.[1]
Table 2: Effect of this compound on Lymphokine Production in PBMC and Whole Blood Cultures
| Cytokine Type | Cell Type | Culture Condition | 4OH-OPB Inhibitory Effect | Phenylbutazone Effect | Oxyphenbutazone Effect |
| Th1 & Th2 Lymphokines | Lymphocytes | PBMC | Potent Inhibition | Less Potent | Less Potent |
| Lymphokines | Lymphocytes | Whole Blood | Most Potent Inhibitor | Less Potent | Less Potent |
Data synthesized from the abstract of ten Brinke et al., 2005.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound on immune cells. These protocols are based on standard immunological assays and the descriptions available in the primary literature.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs are a mixed population of lymphocytes and monocytes and are a standard model for studying immune responses in vitro.
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: The blood is diluted 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Harvesting: The buffy coat layer containing the PBMCs is carefully aspirated.
-
Washing: The collected PBMCs are washed twice with PBS to remove platelets and residual density gradient medium. This involves centrifugation and resuspension of the cell pellet.
-
Cell Counting and Resuspension: The final PBMC pellet is resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics), and the cells are counted using a hemocytometer or automated cell counter to adjust to the desired concentration for culture.
Whole Blood (WB) Culture for Cytokine Production Assay
Whole blood cultures provide a more physiologically relevant environment as they contain all blood components.
Protocol:
-
Blood Collection: Fresh venous blood is collected into sterile tubes containing an anticoagulant.
-
Dilution: The whole blood is diluted (e.g., 1:4 or 1:10) with sterile culture medium.
-
Plating: The diluted blood is dispensed into 24- or 96-well culture plates.
-
Treatment: this compound, control compounds, and vehicle controls are added to the wells at various concentrations. A stimulant (e.g., lipopolysaccharide [LPS] for monocytes or phytohemagglutinin [PHA] for lymphocytes) is added to induce cytokine production.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged to pellet the blood cells, and the culture supernatant is carefully collected.
-
Cytokine Measurement: The concentration of various cytokines in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
Cell Viability Assay
To determine if the inhibitory effect of a compound is due to cytotoxicity, a cell viability assay is performed.
Protocol:
-
Cell Culture: PBMCs are cultured as described in section 3.1 in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for the same duration as the cytokine production assay.
-
Viability Staining: A viability dye (e.g., trypan blue, propidium iodide, or a live/dead stain for flow cytometry) is added to the cell suspension.
-
Analysis: The percentage of viable cells is determined by microscopy (for trypan blue) or flow cytometry. A significant decrease in viability in treated cells compared to control cells indicates a cytotoxic effect. In the case of 4OH-OPB, a loss of cell viability was observed in PBMC cultures but not in whole blood cultures.[1]
Putative Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound have not been definitively identified. However, based on its anti-inflammatory properties and the known mechanisms of related NSAIDs, several pathways are likely to be involved.
Inhibition of Pro-inflammatory Gene Expression
The suppression of a wide range of cytokines suggests that 4OH-OPB may act on a central regulatory pathway of inflammation. A plausible target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for IL-6 and other cytokines. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory effect.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs, such as p38 and JNK, are also crucial for the production of inflammatory cytokines.
Differential Effects in PBMC vs. Whole Blood Cultures
The observation that 4OH-OPB is less effective at inhibiting cytokine production in whole blood compared to isolated PBMCs, and that it does not cause a loss of cell viability in whole blood, strongly implicates the role of other blood components.[1] Erythrocytes (red blood cells) are a likely candidate. It is hypothesized that erythrocytes rapidly take up 4OH-OPB, thereby reducing its effective concentration available to act on immune cells.[1] Furthermore, erythrocytes may metabolize 4OH-OPB into a different, potentially less cytotoxic, compound that is then slowly released.[1]
Caption: Differential effects of this compound in PBMC versus whole blood cultures.
Conclusion and Future Directions
This compound is a potent inhibitor of cytokine production by human immune cells in vitro.[1] Its broad-spectrum activity against both monokines and lymphokines makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. Key areas for future research include:
-
Elucidation of the precise molecular targets and signaling pathways affected by 4OH-OPB.
-
Identification of the metabolites of 4OH-OPB produced by erythrocytes and characterization of their biological activity.
-
In vivo studies to confirm the immunosuppressive effects of 4OH-OPB and to assess its therapeutic potential in animal models of inflammatory diseases.
-
Comprehensive dose-response studies to establish detailed IC50 values for the inhibition of a wide panel of cytokines.
This technical guide provides a foundational understanding of the immunomodulatory properties of this compound. As research progresses, a more detailed picture of its mechanism of action will undoubtedly emerge, paving the way for its potential clinical application.
References
The Modulatory Effects of 4-Hydroxyoxyphenbutazone on Monokine and Lymphokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 4-Hydroxyoxyphenbutazone (4OH-OPB), a metabolite of oxyphenbutazone, on the production of monokines and lymphokines. 4OH-OPB has demonstrated potent immunomodulatory properties, positioning it as a compound of interest for inflammatory diseases.[1] This document summarizes the key findings from in vitro studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.
Data Presentation: Summary of this compound's Inhibitory Effects
The inhibitory effects of this compound on cytokine production have been evaluated in different in vitro systems, primarily using human peripheral blood mononuclear cells (PBMCs) and whole blood (WB) cultures.[1] The data indicates that 4OH-OPB is a potent inhibitor of both monokines and lymphokines, with its efficacy being influenced by the experimental conditions.[1]
Table 1: Inhibitory Effects on Monokine Production
| Cytokine | Cell Culture | Observed Effect | Potency | Notes |
| Monokines (general) | PBMC | Potent Inhibition | High | 4OH-OPB efficiently inhibits monokine production at low concentrations in isolated immune cell cultures.[1] |
| Monokines (general) | Whole Blood | Inhibition | Moderate | 4OH-OPB is the only compound among those tested (including phenylbutazone and oxyphenbutazone) that inhibited monokine production in a whole blood setting.[1] |
Table 2: Inhibitory Effects on Lymphokine Production
| Cytokine | Cell Culture | Observed Effect | Potency | Notes |
| Th1 & Th2 Lymphokines (general) | PBMC | Potent Inhibition | Very High | 4OH-OPB was found to be the most potent inhibitor of lymphokine production in PBMC cultures compared to related compounds.[1] |
| Lymphokines (general) | Whole Blood | Inhibition | High | While less effective than in PBMC cultures, 4OH-OPB was still the most effective inhibitor of lymphokine production in the whole blood model.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the effects of this compound on monokine and lymphokine production, based on standard in vitro immunology assays.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
Objective: To isolate a pure population of mononuclear cells from whole blood for in vitro stimulation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Dilution: The blood is diluted with an equal volume of sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: The diluted blood is carefully layered over a Ficoll-Paque® density gradient medium.
-
Centrifugation: The tubes are centrifuged at 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
PBMC Harvesting: The buffy coat layer is carefully aspirated.
-
Washing: The harvested PBMCs are washed twice with PBS to remove any remaining platelets and Ficoll medium. Each wash is followed by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: The final cell pellet is resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics). Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
-
Plating: Cells are seeded into 96-well culture plates at a density of approximately 1 x 10^6 cells/mL.
Whole Blood (WB) Culture
Objective: To assess the effects of 4OH-OPB in a more physiologically relevant environment that includes red blood cells and plasma proteins.
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant.
-
Dilution: The whole blood is typically diluted 1:1 with culture medium.
-
Plating: The diluted blood is added to 96-well culture plates.
-
Stimulation and Treatment: The cultures are then treated with 4OH-OPB at various concentrations and stimulated to induce cytokine production.
In Vitro Cytokine Production Assay
Objective: To measure the levels of specific monokines and lymphokines produced by PBMCs or in whole blood cultures following stimulation in the presence or absence of this compound.
Methodology:
-
Cell Culture Preparation: PBMCs or whole blood are cultured as described above.
-
Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium, is added to the wells at a range of final concentrations. A vehicle control (solvent only) is also included.
-
Stimulation: To induce cytokine production, a stimulating agent is added to the cultures. Common stimulants include:
-
For Monokines: Lipopolysaccharide (LPS) to stimulate monocytes/macrophages.
-
For Lymphokines: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies to stimulate T lymphocytes.
-
-
Incubation: The culture plates are incubated for a specified period (typically 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged to pellet the cells, and the cell-free supernatant is carefully collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the proposed mechanisms of action of this compound.
Caption: Experimental workflow for assessing the effects of 4OH-OPB on cytokine production.
Caption: Proposed mechanism of 4OH-OPB in PBMC cultures.
References
Unveiling 4-Hydroxyoxyphenbutazone: A Journey from Metabolic Byproduct to Potential Immunomodulator
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of 4-Hydroxyoxyphenbutazone, a molecule that has transitioned from a mere metabolic byproduct to a compound of significant interest for its immunomodulatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological and experimental processes.
From Obscurity to a Molecule of Interest: A Historical Perspective
The story of this compound is intrinsically linked to the clinical use of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, which was first introduced in 1949. Phenylbutazone is metabolized in the body to oxyphenbutazone, which itself was marketed as an anti-inflammatory medication. Further metabolic processes lead to the formation of this compound.
A pivotal moment in the history of this compound came in 1975, when Portoghese, Svanborg, and Samuelsson first described the oxidation of oxyphenbutazone to this compound. Their work not only identified this new metabolite but also detailed its chemical synthesis. For decades, this compound remained largely a subject of metabolic studies. However, its potential as a pharmacologically active agent in its own right has been a more recent area of investigation. A significant 2005 study by ten Brinke and colleagues brought the compound to the forefront of immunology research, revealing its potent inhibitory effects on cytokine production and its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. This research highlighted that this compound was undergoing Phase II clinical trials for its immunosuppressive effects.[1]
The Metabolic Journey: Formation of this compound
This compound is a product of the body's natural metabolic processes acting on the parent drug, phenylbutazone. The metabolic cascade begins with the conversion of phenylbutazone to its primary active metabolite, oxyphenbutazone. Subsequently, oxyphenbutazone undergoes further hydroxylation to yield this compound. This metabolic pathway underscores the importance of understanding drug metabolism in identifying new, potentially therapeutic compounds.
Caption: Metabolic conversion of Phenylbutazone.
Synthesis and Experimental Protocols
The initial synthesis of this compound, as described by Portoghese et al. in 1975, laid the groundwork for its further study. The following provides a conceptual overview of the synthetic and experimental procedures that have been crucial in characterizing this molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of oxyphenbutazone.
Experimental Protocol: Synthesis of this compound (Conceptual)
-
Starting Material: Oxyphenbutazone.
-
Oxidation: Oxyphenbutazone is subjected to oxidation. This can be achieved using various oxidizing agents or enzymatic preparations, such as sheep vesicular gland microsomes or lipoxygenase, as described in early studies.[2][3]
-
Purification: The reaction mixture is then purified to isolate the this compound. This typically involves techniques like chromatography.
-
Analysis: The identity and purity of the synthesized compound are confirmed using analytical methods such as gas-liquid chromatography and mass spectrometry.[3]
In Vitro Cytokine Inhibition Assay
The study by ten Brinke et al. (2005) demonstrated the potent inhibitory effect of this compound on cytokine production.
Experimental Protocol: In Vitro Cytokine Production Inhibition Assay (Conceptual)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: The PBMCs are stimulated with an agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Cytokine Measurement: After an incubation period, the levels of cytokines in the cell culture supernatant are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC50) is calculated.
Caption: In Vitro Cytokine Inhibition Assay Workflow.
Pharmacological Profile: A Potent Immunomodulator
The primary pharmacological interest in this compound stems from its potent immunosuppressive and anti-inflammatory properties.
Inhibition of Cytokine Production
Research has shown that this compound is a potent inhibitor of the production of several key pro-inflammatory cytokines.[1] In in vitro studies using peripheral blood mononuclear cells, it effectively inhibited the production of both monokines and lymphokines at low concentrations.[1]
| Cytokine | Inhibitory Effect |
| Monokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |
| Th1 Lymphokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |
| Th2 Lymphokines | Efficiently inhibited at low concentrations in PBMC cultures.[1] |
Clinical Investigations in Rheumatoid Arthritis
The promising in vitro results led to the investigation of this compound in clinical trials for rheumatoid arthritis. As of 2005, it was reported to be in Phase II trials for its immunosuppressive effects in patients with this autoimmune disease.[1]
Future Directions
The journey of this compound from a metabolite to a potential therapeutic agent highlights the value of continued research into drug metabolism and the pharmacological activity of metabolites. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles in humans, and its clinical efficacy and safety in inflammatory and autoimmune diseases. The development of this molecule could offer a new therapeutic option for patients with conditions like rheumatoid arthritis.
References
The Pharmacokinetics and Metabolism of 4-Hydroxyoxyphenbutazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyoxyphenbutazone, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated potent immunomodulatory activity, positioning it as a compound of interest for further investigation. This technical guide synthesizes the current understanding of the pharmacokinetics and metabolism of this compound, drawing from available literature on its parent compounds, phenylbutazone and oxyphenbutazone. While specific quantitative pharmacokinetic data for this compound remains limited in publicly accessible research, this document provides a framework for its metabolic pathway, discusses relevant analytical methodologies, and outlines potential experimental workflows for its study.
Introduction
This compound is a hydroxylated metabolite of oxyphenbutazone, which is the major active metabolite of phenylbutazone. Phenylbutazone and oxyphenbutazone have been utilized for their anti-inflammatory and analgesic properties. More recently, this compound itself has been identified as a potent inhibitor of cytokine production, indicating its potential as an immunosuppressive agent.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its potential development as a therapeutic agent.
Metabolism
The metabolism of this compound is intrinsically linked to the metabolic cascade of phenylbutazone. Phenylbutazone undergoes extensive hepatic metabolism, primarily through oxidation, to form oxyphenbutazone. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system.[2] Specifically, in equine studies, CYP3A97 has been identified as the key enzyme responsible for the formation of oxyphenbutazone.[2] The human ortholog, CYP3A4, is presumed to play a similar role.
Oxyphenbutazone then serves as the substrate for further hydroxylation to form this compound. While the specific CYP isozyme responsible for this secondary hydroxylation has not been definitively identified in the available literature, it is likely a member of the CYP2C or CYP3A subfamilies, which are commonly involved in the metabolism of NSAIDs.
The metabolic pathway can be visualized as follows:
Pharmacokinetics
To facilitate future research and data comparison, the following tables outline the key pharmacokinetic parameters that require determination for this compound.
Table 1: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone (in various species for context)
| Compound | Species | T1/2 (h) | Cl (mL/min/kg) | Vd (L/kg) | Protein Binding (%) | Reference |
| Phenylbutazone | Pig | - | 0.003 (renal) | 0.18 | 98 | [3] |
| Oxyphenbutazone | Pig | - | 0.13 (renal) | 0.28 | 97 | [3] |
Note: Data for this compound is not available in the cited literature. This table is provided to give context based on its parent compounds.
Table 2: Essential Pharmacokinetic Parameters for this compound (To Be Determined)
| Parameter | Symbol | Description |
| Half-life | T1/2 | Time required for the concentration of the drug in the body to be reduced by half. |
| Clearance | Cl | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Maximum Concentration | Cmax | The peak plasma concentration of a drug after administration. |
| Time to Maximum Concentration | Tmax | The time at which the Cmax is observed. |
| Area Under the Curve | AUC | The integral of the drug concentration-time curve, which reflects the total exposure to a drug. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
The determination of this compound in biological matrices necessitates sensitive and specific analytical methods. While a specific, detailed protocol for this particular metabolite was not found, a general workflow based on standard bioanalytical techniques for drug metabolites can be proposed.
In Vitro Metabolism Studies
Objective: To identify the specific enzymes responsible for the formation of this compound from oxyphenbutazone.
Methodology:
-
Incubation: Incubate oxyphenbutazone with human liver microsomes or recombinant human CYP enzymes in the presence of an NADPH-regenerating system.
-
Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant can be directly analyzed or subjected to further extraction.
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in an animal model or human subjects.
Methodology:
-
Drug Administration: Administer oxyphenbutazone or this compound (if available as a pure substance) to subjects via a defined route (e.g., intravenous, oral).
-
Sample Collection: Collect biological samples (e.g., blood, plasma, urine) at predetermined time points.
-
Sample Preparation: Process the samples to extract the analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis: Quantify the concentration of this compound and its parent compound(s) in the samples using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software.
Conclusion
This compound is a pharmacologically active metabolite of oxyphenbutazone with potential for therapeutic applications. While a complete pharmacokinetic and metabolic profile is yet to be fully elucidated, this guide provides a foundational understanding based on the metabolism of its precursors. Further research, particularly quantitative in vivo studies and in vitro enzyme kinetics, is necessary to fully characterize the disposition of this compound and support its potential clinical development. The experimental frameworks provided herein offer a starting point for such investigations.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Hydroxyoxyphenbutazone's Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of 4-Hydroxyoxyphenbutazone against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action.
Executive Summary
This compound, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1] This includes activity against drug-resistant Mtb strains. The compound's mechanism of action is distinct from many current anti-tubercular agents and involves the depletion of essential flavins and the formation of covalent adducts with mycothiol, a key antioxidant in Mtb. This unique mode of action suggests that this compound could be a valuable lead compound in the development of novel anti-tuberculosis therapies.
Quantitative Data Summary
The bactericidal activity of this compound against M. tuberculosis has been quantified under various conditions. The following tables summarize the key findings from in-vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Replicating M. tuberculosis
| Strain | Medium | BSA Concentration | MIC (µM) |
| M. tuberculosis H37Rv | 7H9 Liquid Culture | Low | 25 |
| M. tuberculosis H37Rv | 7H9 Liquid Culture | 0.5% | 100 |
Table 2: Activity of this compound against Non-Replicating M. tuberculosis
| Condition | Assay | Activity |
| Non-replicating (NR) Mtb | High-throughput screen | Selective mycobactericidal activity |
| Drug-resistant Mtb | Not specified | Active |
Experimental Protocols
The following sections detail the methodologies used to assess the activity of this compound against M. tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC) against Replicating M. tuberculosis**
The MIC of this compound against replicating M. tuberculosis H37Rv was determined using a broth microdilution method.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 is adjusted to a McFarland standard of 0.5.
-
Assay Plate Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing 7H9 broth with either a low or 0.5% concentration of bovine serum albumin (BSA).
-
Inoculation: Each well is inoculated with the prepared Mtb suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of Mtb. Visual inspection or a resazurin-based colorimetric method can be used to determine growth inhibition.
Assay for Activity against Non-Replicating M. tuberculosis**
A high-throughput screening assay was employed to identify compounds active against non-replicating Mtb. This model simulates the conditions Mtb encounters within the host.
-
Induction of Non-Replicating State: M. tuberculosis is subjected to multiple stresses, including low oxygen (hypoxia), acidic pH, and a limited carbon source (e.g., fatty acids instead of glycerol). This induces a state of non-replication.
-
Compound Exposure: The non-replicating Mtb are exposed to this compound at various concentrations in a microplate format.
-
Viability Assessment: After a defined incubation period, bacterial viability is assessed. This can be done by measuring ATP levels, using a fluorescent viability stain, or by plating on solid media to determine CFU counts. A significant reduction in viability compared to untreated controls indicates bactericidal activity against non-replicating Mtb.
Flavin Depletion Assay
The effect of this compound on flavin levels in M. tuberculosis was assessed to elucidate its mechanism of action.
-
Treatment: M. tuberculosis cultures are treated with a bactericidal concentration of this compound for a specified time.
-
Cell Lysis: The bacterial cells are harvested, washed, and lysed to release intracellular contents.
-
Flavin Extraction: Flavins are extracted from the cell lysate using an appropriate solvent (e.g., trichloroacetic acid).
-
Quantification: The concentration of flavins in the extract is quantified using a fluorometric assay or by high-performance liquid chromatography (HPLC) with fluorescence detection. A significant decrease in flavin levels in treated cells compared to untreated controls indicates flavin depletion.
Mycothiol Adduct Formation Assay
The formation of covalent adducts between this compound and mycothiol (MSH) was investigated to further understand its mechanism.
-
In Vitro Reaction: this compound is incubated with purified mycothiol in a buffered solution.
-
Analysis by Mass Spectrometry: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of a new molecular species corresponding to the this compound-mycothiol adduct.
-
In-Cell Adduct Detection: M. tuberculosis is treated with this compound. The cells are then lysed, and the lysate is analyzed by LC-MS/MS to identify the presence of the adduct within the bacterial cells.
Mechanism of Action and Signaling Pathways
This compound exerts its bactericidal effect through a multi-faceted mechanism that disrupts key physiological processes in M. tuberculosis. The primary proposed mechanism involves the depletion of flavins and the formation of covalent adducts with mycothiol.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in M. tuberculosis.
Experimental Workflow for Activity Assessment
Caption: Workflow for assessing the anti-tubercular activity of compounds.
Conclusion
This compound demonstrates promising bactericidal activity against Mycobacterium tuberculosis, including non-replicating and drug-resistant forms. Its unique mechanism of action, involving the depletion of flavins and formation of mycothiol adducts, presents a novel avenue for anti-tubercular drug development. Further research, including in-vivo efficacy and safety studies, is warranted to explore the full therapeutic potential of this compound and its derivatives.
References
The Therapeutic Potential of 4-Hydroxyoxyphenbutazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyoxyphenbutazone, an active metabolite of the non-steroidal anti-inflammatory drugs (NSAIDs) phenylbutazone and oxyphenbutazone, has demonstrated significant therapeutic potential beyond its analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of its known pharmacological activities, with a focus on its potent immunosuppressive and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development of this compound.
Introduction
This compound is a major metabolite of phenylbutazone and oxyphenbutazone, formed by aromatic hydroxylation.[1] While its parent compounds have been used clinically for their anti-inflammatory effects, this compound itself has emerged as a molecule of interest due to its distinct and potent biological activities. Notably, it has been investigated for its immunosuppressive effects, particularly in the context of rheumatoid arthritis, and has shown surprising efficacy against Mycobacterium tuberculosis.[2][3][4] This guide aims to consolidate the current understanding of this compound's therapeutic potential to inform future research and drug development efforts.
Pharmacological Profile
Immunosuppressive Activity
This compound is a potent inhibitor of cytokine production in human peripheral blood mononuclear cells (PBMCs).[2][4] It effectively suppresses the production of both monokines and lymphokines, including those from Th1 and Th2 cells, at low concentrations.[2] This broad-spectrum cytokine inhibition suggests its potential as a therapeutic agent for immune-mediated inflammatory diseases. In fact, it has been the subject of Phase II clinical trials for rheumatoid arthritis.[2]
Antimicrobial Activity
A significant and distinct therapeutic potential of this compound lies in its activity against Mycobacterium tuberculosis. It has been shown to be effective against both replicating and non-replicating (persistent) forms of the bacteria.[4] This is particularly relevant in the context of tuberculosis treatment, where targeting persistent bacteria is a major challenge.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compounds.
Table 1: Antimicrobial Activity of this compound
| Organism | Assay | Parameter | Value | Reference |
| Mycobacterium tuberculosis | Broth Microdilution | MIC | 25 µM (low BSA) | [4] |
| Mycobacterium tuberculosis | Broth Microdilution | MIC | 100 µM (0.5% BSA) | [4] |
BSA: Bovine Serum Albumin, MIC: Minimum Inhibitory Concentration
Table 2: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone in Humans (as reference for this compound)
| Compound | Parameter | Value | Reference |
| Phenylbutazone | Elimination Half-life | ~70 hours (highly variable) | [5] |
| Phenylbutazone | Volume of Distribution | Small | [5] |
| Phenylbutazone | Protein Binding | High | [5] |
| Oxyphenbutazone | Elimination | Primarily via metabolism | [6] |
Signaling Pathways
Based on the known mechanisms of its parent compounds, the primary anti-inflammatory action of this compound is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation and pain, and their inhibition can subsequently impact downstream signaling pathways such as NF-κB.
The inhibition of prostaglandin synthesis can indirectly affect the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression. Prostaglandins can potentiate NF-κB activation, so their reduction would lead to a dampening of this pro-inflammatory cascade.
Experimental Protocols
Cytokine Production Inhibition Assay in PBMCs
This protocol is a generalized procedure based on standard methods for assessing the inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs).[3][7]
Objective: To determine the in vitro effect of this compound on the production of inflammatory cytokines by PBMCs.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood from healthy donors
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for lymphocytes)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Add various concentrations of this compound to the cell suspension in 96-well plates. Include a vehicle control (solvent only).
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), add the stimulating agent (e.g., LPS at 1 µg/mL) to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition).
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
This is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent against M. tuberculosis.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis culture (e.g., H37Rv strain)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a fresh culture, adjusted to a specific McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in Middlebrook 7H9 broth in the microtiter plate.
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-21 days, or until visible growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at a specific wavelength.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-faceted therapeutic agent. Its potent immunosuppressive and anti-mycobacterial activities warrant further investigation. Key areas for future research include:
-
Quantitative Pharmacological Studies: Determining the IC50 values of this compound for a wide range of cytokines and for COX-1/COX-2 enzymes will provide a more precise understanding of its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in relation to its immunosuppressive and anti-tuberculosis effects, is crucial.
-
Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound in preclinical models and humans are necessary for its clinical development.
-
Clinical Evaluation: Further well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in relevant patient populations, such as those with rheumatoid arthritis or other inflammatory disorders.
The information compiled in this guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 4-Hydroxyoxyphenbutazone in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical drug monitoring.
Introduction
4-Hydroxyoxyphenbutazone is a major active metabolite of oxyphenbutazone, which itself is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. Monitoring the plasma concentrations of this metabolite is crucial for understanding the overall pharmacokinetic profile, metabolism, and potential toxicity of the parent drug. This application note presents a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample cleanup and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Principle
The method involves the extraction of this compound and a deuterated internal standard (Phenylbutazone-d9) from a plasma matrix. The separation of the analyte from endogenous plasma components is achieved using reversed-phase liquid chromatography. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode with a negative electrospray ionization (ESI) source. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Chemicals: this compound reference standard, Phenylbutazone-d9 (Internal Standard), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl Tertiary Butyl Ether (MTBE), Phosphoric Acid (1 M), Ammonium Formate, Formic Acid.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1200 RRLC with a 6410B triple quadrupole MS or equivalent).
Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Phenylbutazone-d9 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions for the analyte (for CS and QC) and the IS by diluting the stock solutions with a 50:50 methanol/water mixture.
-
Calibration Standards and Quality Controls: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and at least three levels of QC samples (e.g., Low, Medium, High).
Plasma Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Phenylbutazone-d9 internal standard working solution and vortex briefly.
-
To disrupt protein binding, add 50 µL of 1 M phosphoric acid and vortex for 30 seconds.[1]
-
Add 1 mL of Methyl Tertiary Butyl Ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Parameters
The following tables outline the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 RRLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole with ESI Source |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V[4] |
| Source Temperature | 500°C |
| SRM Transitions | See Table 3 |
| Collision Gas | Nitrogen[4] |
| Dwell Time | 100 ms |
Table 3: Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 339.1 | 148.1 | -25 |
| Phenylbutazone-d9 (IS) | 316.2 | 288.2 | -15 |
Note: Collision energy may require optimization based on the specific instrument used.
Method Performance and Quantitative Data
The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented below. These results demonstrate that the method is reliable and suitable for its intended purpose.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995)[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 12%[1] |
| Accuracy (% Bias) | Within ±15% (85-115%) of nominal values[1][5] |
| Extraction Recovery | > 85% for both analyte and IS[1] |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability (Freeze-Thaw, 24h RT) | Analytes stable under tested conditions[5] |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a straightforward liquid-liquid extraction protocol and a stable isotope-labeled internal standard provides high recovery, minimal matrix effects, and excellent accuracy and precision. With a total run time of 5 minutes per sample, this method is well-suited for high-throughput analysis in clinical and research settings, enabling reliable pharmacokinetic assessment of phenylbutazone and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. cgfarad.ca [cgfarad.ca]
- 4. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
Application Notes and Protocols: ELISA for Measuring Cytokine Inhibition by 4-Hydroxyoxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated potent immunosuppressive effects.[1][2] This document provides a detailed protocol for utilizing an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effects of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Understanding the extent of cytokine inhibition is crucial for characterizing the anti-inflammatory properties of this compound and its potential therapeutic applications.
Data Presentation
The inhibitory activity of this compound on cytokine production can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the reported inhibitory effects on different cytokines.
Table 1: Inhibitory Concentration (IC50) of this compound on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (µM) | Cell Type | Stimulant | Reference |
| TNF-α | Data not available | Human PBMCs | LPS | |
| IL-1β | Data not available | Human PBMCs | LPS | |
| IL-6 | Data not available | Human PBMCs | LPS |
Table 2: Qualitative Summary of this compound's Inhibitory Effects
| Culture System | Effect on Monokines | Effect on Lymphokines | Notes | Reference |
| PBMC | Potent inhibition at low concentrations | Efficiently inhibited (Th1 and Th2) | Inhibition is accompanied by a loss of cell viability. | [1] |
| Whole Blood | Only inhibitor of monokine production among tested compounds | Best inhibitor of lymphokine production | Less effective than in PBMC cultures; inhibition is not accompanied by a loss of cell viability. | [1] |
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently measuring cytokine levels using a sandwich ELISA.
1. Cell Culture and Treatment
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Add varying concentrations of this compound to the cell cultures. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with an appropriate inflammatory agent, such as Lipopolysaccharide (LPS) at 1 µg/mL, to induce cytokine production.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis. Store the supernatants at -80°C until use.
2. Sandwich ELISA Protocol for Cytokine Quantification
This protocol provides a general framework for a sandwich ELISA. Specific antibody concentrations and incubation times may need to be optimized.
-
Coating: Dilute the capture antibody against the cytokine of interest (e.g., anti-human TNF-α) in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve using recombinant cytokine. Add 100 µL of the collected cell culture supernatants and the standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add 100 µL of Streptavidin-HRP (or another appropriate enzyme conjugate), diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of a substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H2SO4) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and determine the concentration of the cytokine in each sample by interpolating from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
Mandatory Visualization
Signaling Pathway
The precise molecular mechanism by which this compound inhibits cytokine production has not been fully elucidated in the public domain. However, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is largely regulated by the NF-κB and MAPK signaling pathways. The following diagram illustrates a generalized overview of these pathways, which are common targets for anti-inflammatory drugs.
Caption: Generalized inflammatory signaling pathways (NF-κB and MAPK) leading to cytokine production.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the cytokine inhibitory potential of this compound.
Caption: Workflow for evaluating cytokine inhibition by this compound.
References
Application Notes and Protocols for Cell Viability Assays in 4-Hydroxyoxyphenbutazone Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of 4-Hydroxyoxyphenbutazone and its parent compound, oxyphenbutazone, on cell viability using two common colorimetric assays: the MTT and LDH assays. The information is intended to guide researchers in pharmacology, toxicology, and drug discovery in evaluating the cytotoxic potential of these compounds.
Introduction
This compound is an active metabolite of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID). Understanding the cytotoxic effects of these compounds is crucial for evaluating their therapeutic potential and safety profile. Cell viability assays are essential tools in this assessment. The MTT assay measures the metabolic activity of cells as an indicator of viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.
Studies have shown that this compound can lead to a loss of cell viability in peripheral blood mononuclear cells (PBMCs).[1] Its parent compound, oxyphenbutazone, has been demonstrated to promote cytotoxicity in hepatocellular carcinoma (Hep3B) cells, particularly when used in combination with other therapeutic agents.[2][3] The mechanism of action for oxyphenbutazone-induced cytotoxicity has been linked to the deactivation of the Wnt/β-catenin signaling pathway and the subsequent activation of the caspase-9/-3 apoptotic cascade.[2][3]
Data Presentation
The following table summarizes the cytotoxic effects of oxyphenbutazone on Hep3B cells, as determined by cytotoxicity assays.
| Compound | Cell Line | Concentration Range Tested (µmol/L) | Effect on Cell Viability | Assay Type | Reference |
| Oxyphenbutazone (OPB) | Hep3B | 2.5, 5.0, 7.5 | Synergistic cytotoxicity observed when combined with Methotrexate (MTX).[2][3] | Cytotoxicity Assay | [Saleem et al., 2018] |
| Methotrexate (MTX) | Hep3B | 0.25, 0.5, 1.0 | Combination with OPB (5.0 or 7.5 µmol/L) significantly inhibited cell proliferation.[2][3] | Cytotoxicity Assay | [Saleem et al., 2018] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol for Adherent Cells (e.g., Hep3B):
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound or oxyphenbutazone in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader.
Protocol for Suspension Cells (e.g., PBMCs):
-
Cell Seeding: Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 96-well plate in 100 µL of culture medium.[6]
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate for the desired period (e.g., 72 hours).[7]
-
MTT Addition and Solubilization: Follow steps 4-7 as described for adherent cells. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant to avoid aspirating the cells.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (usually included in the kit) for maximum LDH release control
-
Multi-well spectrophotometer (plate reader)
Protocol (General):
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay (1 x 10⁴ to 5 x 10⁴ cells/well for adherent cells, higher densities for suspension cells).
-
Compound Treatment: Treat cells with various concentrations of this compound or oxyphenbutazone and incubate for the desired time.
-
Controls: Prepare the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells with medium only.
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X lysis solution per 100 µL of medium) for 45 minutes before the assay.[8]
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional but recommended to pellet cells and debris).[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[9]
-
Stop Solution: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 650 nm) within one hour of adding the stop solution.[9]
Data Analysis:
Percentage cytotoxicity can be calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for oxyphenbutazone-induced cytotoxicity and the general experimental workflows for the MTT and LDH assays.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyphenbutazone promotes cytotoxicity in rats and Hep3B cellsvia suppression of PGE2 and deactivation of Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
Application Notes & Protocols: Western Blot Analysis of Signaling Pathways Modulated by 4-Hydroxyoxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoxyphenbutazone, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated significant immunomodulatory properties.[1][2][3] Notably, it is a potent inhibitor of cytokine production, suggesting its potential therapeutic application in inflammatory diseases such as rheumatoid arthritis.[1][2] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for drug development and targeted therapeutic strategies. Key cellular processes such as inflammation, proliferation, and apoptosis are governed by intricate signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and apoptosis signaling cascades.[4][5]
Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and activation of specific proteins within these pathways.[6] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the impact of this compound on key signaling molecules. The protocols outlined below are designed to guide researchers in assessing the phosphorylation status and cleavage of critical proteins, thereby elucidating the compound's mechanism of action.
Data Presentation: Hypothetical Quantitative Western Blot Analysis
The following table represents a summary of hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on key signaling proteins in a relevant cell line (e.g., macrophages or synoviocytes) stimulated with an inflammatory agent like Lipopolysaccharide (LPS). This data is for illustrative purposes to demonstrate how results can be structured.
| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. LPS Control) |
| p-p38 MAPK | Vehicle Control | 0.15 ± 0.03 | - |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 | |
| LPS + this compound (10 µM) | 0.45 ± 0.08 | 0.45 | |
| LPS + this compound (50 µM) | 0.20 ± 0.05 | 0.20 | |
| p-JNK | Vehicle Control | 0.20 ± 0.04 | - |
| LPS (1 µg/mL) | 1.00 ± 0.15 | 1.00 | |
| LPS + this compound (10 µM) | 0.60 ± 0.10 | 0.60 | |
| LPS + this compound (50 µM) | 0.35 ± 0.07 | 0.35 | |
| p-p65 (NF-κB) | Vehicle Control | 0.10 ± 0.02 | - |
| LPS (1 µg/mL) | 1.00 ± 0.11 | 1.00 | |
| LPS + this compound (10 µM) | 0.55 ± 0.09 | 0.55 | |
| LPS + this compound (50 µM) | 0.25 ± 0.06 | 0.25 | |
| Cleaved Caspase-3 | Vehicle Control | 0.05 ± 0.01 | - |
| Staurosporine (1 µM) | 1.00 ± 0.18 | 1.00 | |
| Staurosporine + this compound (10 µM) | 0.95 ± 0.15 | 0.95 | |
| Staurosporine + this compound (50 µM) | 0.90 ± 0.13 | 0.90 |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for the Western blot analysis.
Caption: MAPK signaling pathway showing potential inhibition by this compound.
Caption: NF-κB signaling pathway with a potential point of inhibition.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Analysis of MAPK and NF-κB Signaling Pathways
This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK (p38, JNK) and NF-κB (p65) pathways.
1. Cell Culture and Treatment: a. Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.[7] b. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels. c. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 15-30 minutes to activate the MAPK and NF-κB pathways.[7]
2. Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube and store at -80°C.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.[8] c. Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[8]
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and p65 overnight at 4°C with gentle agitation. (Recommended dilution as per manufacturer's datasheet). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8] e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9] b. Capture the signal using an imaging system. c. Perform densitometry analysis using software like ImageJ. Normalize the band intensity of phosphorylated proteins to their corresponding total protein levels to determine the activation status. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Protocol 2: Analysis of Apoptosis Signaling Pathway
This protocol is designed to detect the cleavage of caspase-3, a key marker of apoptosis.[5][6]
1. Cell Culture and Treatment: a. Seed cells (e.g., Jurkat cells) in culture plates. b. Pre-treat cells with this compound (e.g., 1, 10, 50 µM) or vehicle for 1 hour. c. Induce apoptosis using a known agent like Staurosporine (1 µM) or Etoposide for 4-6 hours.[10]
2. Protein Extraction and Quantification: a. Follow steps 2a-f and 3a from Protocol 1.
3. SDS-PAGE and Protein Transfer: a. Prepare samples as described in Protocol 1 (step 4a). b. Load 30-40 µg of protein onto a 12% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane as previously described.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. It is also recommended to probe for total caspase-3 on a separate blot or after stripping. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody as described in Protocol 1.
5. Detection and Analysis: a. Detect the signal using an ECL substrate. b. Quantify the band intensity for cleaved caspase-3. Normalize the signal to a loading control like β-actin. The ratio of cleaved to total caspase-3 can be used as an indicator of apoptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Preparing 4-Hydroxyoxyphenbutazone Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoxyphenbutazone, a metabolite of oxyphenbutazone, is a potent anti-inflammatory compound that has demonstrated significant inhibitory effects on cytokine production in in-vitro studies.[1][2] Its utility in cell-based assays necessitates the preparation of accurate and sterile stock solutions that are compatible with various cell culture systems. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 324.37 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | DMSO is widely used for dissolving hydrophobic compounds for cell culture.[3][4] |
| Solubility in DMSO | ≥ 10 mg/mL | Based on data for the parent compound, oxyphenbutazone. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting concentration for in-vitro studies. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting prevents repeated freeze-thaw cycles.[3] |
| Typical Working Concentration | 1-100 µM | Effective concentrations may vary depending on the cell type and experimental design. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[3][4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
-
Sterile biological safety cabinet
Protocol for Preparing a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh out 3.24 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution.
-
Alternatively, for a final volume of 10 mL, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the compound itself.[3]
-
Final Application: Add the prepared working solution to your cell cultures and mix gently by swirling the plate or flask.
Mandatory Visualization
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of cytokine production, with studies highlighting its effect on Interleukin-6 (IL-6).[1] The binding of IL-6 to its receptor (IL-6R) activates the JAK/STAT and NF-κB signaling pathways, leading to the transcription of pro-inflammatory genes. The following diagram illustrates the proposed mechanism of action where this compound interferes with this signaling cascade.
Caption: Proposed inhibition of IL-6 signaling by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Long-Term Stability of 4-Hydroxyoxyphenbutazone in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of 4-Hydroxyoxyphenbutazone when stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is the primary metabolite of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID). In preclinical and in vitro research, it is imperative to understand the stability of this compound in commonly used solvents like DMSO to prevent degradation that could lead to inaccurate experimental outcomes. DMSO is a powerful aprotic solvent widely used for dissolving a broad range of small molecules for high-throughput screening and other biological assays. However, long-term storage in DMSO can lead to compound degradation, influenced by factors such as storage temperature, water content, and exposure to light and air. These notes provide a framework for establishing optimal storage conditions and a detailed protocol for a comprehensive stability study.
Data Presentation: Quantitative Stability Assessment
A systematic stability study should be conducted to determine the degradation kinetics of this compound in DMSO. The following table provides a template for recording and summarizing the quantitative data from such a study. It is designed to track the percentage of the parent compound remaining over time under various storage conditions.
Table 1: Stability of this compound in DMSO Solution
| Storage Condition | Timepoint | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation | Notes |
| -80°C | 0 (Initial) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | Freshly prepared |
| 1 Month | |||||||
| 3 Months | |||||||
| 6 Months | |||||||
| 12 Months | |||||||
| 24 Months | |||||||
| -20°C | 0 (Initial) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | Freshly prepared |
| 1 Month | |||||||
| 3 Months | |||||||
| 6 Months | |||||||
| 12 Months | |||||||
| 4°C | 0 (Initial) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | Freshly prepared |
| 1 Week | |||||||
| 2 Weeks | |||||||
| 1 Month | |||||||
| 3 Months | |||||||
| Room Temp. | 0 (Initial) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 | Freshly prepared |
| 24 Hours | |||||||
| 48 Hours | |||||||
| 1 Week | |||||||
| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | ||||||
| 3 Cycles | |||||||
| 5 Cycles | |||||||
| 10 Cycles |
Experimental Protocols
A detailed protocol for assessing the long-term stability of this compound in DMSO is provided below. This protocol outlines the necessary steps from sample preparation to data analysis.
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
1. Objective: To determine the stability of this compound in DMSO under various storage conditions over an extended period.
2. Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC/LC-MS column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Controlled temperature storage units (-80°C, -20°C, 4°C, and room temperature)
3. Stock Solution Preparation: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). Ensure complete dissolution. c. Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
4. Storage Conditions and Timepoints: a. Store aliquots of the stock solution under the following conditions:
- -80°C
- -20°C
- 4°C
- Room Temperature (e.g., 20-25°C) b. For freeze-thaw stability, subject a set of aliquots to repeated cycles of freezing at -20°C and thawing to room temperature. c. Define the timepoints for analysis at each storage condition as outlined in Table 1.
5. Sample Analysis: a. At each designated timepoint, retrieve one aliquot from each storage condition. b. Allow the sample to equilibrate to room temperature. c. Prepare the sample for analysis by diluting it to a suitable concentration with the initial mobile phase. d. Analyze the sample using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradants. e. Quantify the peak area of this compound.
6. Data Analysis: a. The initial concentration at Time 0 is considered 100%. b. Calculate the percentage of this compound remaining at each subsequent timepoint relative to the initial concentration using the following formula:
c. Record the results in a table similar to Table 1. d. Plot the percentage of remaining compound against time for each storage condition to visualize the degradation kinetics.
Mandatory Visualizations
Signaling Pathway
This compound is a metabolite of oxyphenbutazone, which, like its parent drug phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] The diagram below illustrates this signaling pathway.
Caption: Inhibition of COX-1 and COX-2 by this compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Experimental workflow for stability assessment.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with 4-Hydroxyoxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, has demonstrated potent immunomodulatory effects. It is a powerful inhibitor of cytokine production by immune cells, including monocytes and lymphocytes.[1] This activity is particularly relevant in the context of inflammatory diseases, where excessive cytokine release contributes to pathology. Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for its potential therapeutic development.
Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations. It allows for the simultaneous measurement of multiple parameters on a single-cell basis, providing quantitative data on cell phenotype, viability, proliferation, and function. These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on immune cells, specifically focusing on the analysis of apoptosis and intracellular cytokine production in human peripheral blood mononuclear cells (PBMCs).
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on immune cell viability and cytokine production. These values are illustrative and based on qualitative descriptions of the compound's potent inhibitory effects.[1] Researchers should generate their own dose-response curves to determine the precise IC50 values for their specific experimental conditions.
Table 1: Effect of this compound on the Viability of Activated Human PBMCs after 24 hours.
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 5.2 ± 1.5 | 2.3 ± 0.8 |
| 1 | 85.1 ± 3.4 | 12.6 ± 2.8 | 2.3 ± 0.9 |
| 10 | 62.7 ± 4.5 | 34.8 ± 3.9 | 2.5 ± 1.1 |
| 50 | 35.2 ± 5.1 | 60.3 ± 4.7 | 4.5 ± 1.5 |
| 100 | 15.8 ± 3.9 | 75.1 ± 5.2 | 9.1 ± 2.3 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in Activated Human PBMCs by this compound after 24 hours.
| Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IFN-γ | % Inhibition of IL-1β |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 0.1 | 15.2 ± 3.8 | 10.5 ± 2.9 | 12.8 ± 3.1 |
| 1 | 48.9 ± 5.1 | 42.3 ± 4.5 | 45.6 ± 4.9 |
| 10 | 85.4 ± 3.7 | 78.9 ± 4.1 | 82.1 ± 3.9 |
| 50 | 95.1 ± 2.2 | 90.5 ± 3.3 | 92.7 ± 2.8 |
| IC50 (µM) | ~1.1 | ~1.5 | ~1.3 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis in PBMCs Treated with this compound using Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis and necrosis in human PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phytohemagglutinin (PHA) or other T-cell activators
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Treatment:
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Activate the cells with a suitable stimulus (e.g., PHA at 5 µg/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.
-
Add the desired concentrations of this compound to the cell cultures. Include a vehicle-only control.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells, including any non-adherent cells in the supernatant, and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the fluorescence of Annexin V-FITC (typically on FL1) and PI (typically on FL2 or FL3).
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Intracellular Cytokine Staining of PBMCs Treated with this compound
This protocol describes the detection of intracellular cytokines (e.g., TNF-α, IFN-γ) in T-lymphocytes within a PBMC population after treatment with this compound.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Anti-human CD3 antibody (for T-cell identification)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated anti-human TNF-α and anti-human IFN-γ antibodies
-
Isotype control antibodies
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and culture PBMCs as described in Protocol 1, steps 1.1-1.4.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 4-6 hours.
-
-
Cell Stimulation and Intracellular Cytokine Accumulation:
-
During the final 4-5 hours of culture, add the cell stimulation cocktail and the protein transport inhibitor to all wells.
-
-
Surface Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 100 µL of staining buffer (PBS with 1% BSA).
-
Add the anti-human CD3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer.
-
Add the fluorochrome-conjugated anti-human TNF-α and anti-human IFN-γ antibodies (and isotype controls in separate tubes).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the CD3+ T-lymphocyte population.
-
Within the CD3+ gate, quantify the percentage of cells expressing TNF-α and IFN-γ.
-
Mandatory Visualizations
Signaling Pathways
Disclaimer: The following signaling pathway diagrams are hypothesized to be inhibited by this compound based on its known anti-inflammatory and cytokine-inhibiting properties, and the mechanisms of action of other NSAIDs and immunomodulatory compounds. Direct experimental evidence for the effect of this compound on these specific pathways is not yet available.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for In Vivo Studies of 4-Hydroxyoxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and execution of in vivo experimental studies for evaluating the pharmacological and toxicological profile of 4-Hydroxyoxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound is an active metabolite of phenylbutazone and oxyphenbutazone.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[3] It has also been shown to be a potent inhibitor of cytokine production.[4] This document outlines detailed protocols for assessing its anti-inflammatory, analgesic, and pharmacokinetic properties in preclinical animal models.
Pharmacological Evaluation: Anti-inflammatory and Analgesic Activity
A critical step in the preclinical evaluation of this compound is the characterization of its anti-inflammatory and analgesic effects. The following are standard and widely accepted in vivo models for this purpose.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of NSAIDs.[5] The inhibition of edema is related to the inhibition of prostaglandin synthesis.[5]
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[5] Animals should be acclimatized for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, with free access to food and water).[5]
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg)[6]
-
This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[5]
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[5]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[5]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 10 | 0.65 ± 0.06 | 23.5 |
| This compound | 30 | 0.48 ± 0.05 | 43.5 |
| This compound | 100 | 0.35 ± 0.04 | 58.8 |
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.[5] Acetic acid injection causes irritation and the release of pain mediators, leading to characteristic abdominal constrictions (writhing).
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (25-30g) are typically used.[5] Acclimatize the animals as described above.
-
Groups: Similar to the paw edema model.
-
Procedure:
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.8 | - |
| Aspirin | 100 | 18.5 ± 2.1 | 59.1 |
| This compound | 10 | 32.8 ± 3.2 | 27.4 |
| This compound | 30 | 24.1 ± 2.5 | 46.7 |
| This compound | 100 | 15.7 ± 1.9 | 65.2 |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7]
Experimental Protocol:
-
Animal Model: Rats or mice are commonly used. Surgical models, such as cannulated animals, may be required for serial blood sampling.[8]
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 5 mg/kg) is administered to determine parameters like clearance and volume of distribution.[7]
-
Oral (PO): A single oral gavage dose (e.g., 10 mg/kg) is given to assess oral bioavailability.
-
-
Sample Collection:
-
Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
Quantitative Data Summary (Hypothetical - Rat):
| Parameter | IV Administration (5 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 4500 | 2800 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-t (ng*h/mL) | 10500 | 15750 |
| t1/2 (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 8.0 | - |
| Vd (L/kg) | 2.5 | - |
| F (%) | - | 75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
The primary mechanism of action for NSAIDs like this compound is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram illustrates the typical workflow for an in vivo anti-inflammatory study.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ijpras.com [ijpras.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmidex.com [pharmidex.com]
Ethical Considerations for Animal Studies with 4-Hydroxyoxyphenbutazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, is under investigation for its potential immunosuppressive and anti-inflammatory properties. As with any research involving animal models, studies with this compound demand rigorous ethical consideration to ensure animal welfare while generating high-quality scientific data. These application notes and protocols provide a framework for designing and conducting ethically sound animal studies, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement).
Due to the limited availability of specific toxicological and pharmacokinetic data for this compound in common laboratory animals, a cautious and stepwise approach is paramount. The data for its parent compounds, phenylbutazone and oxyphenbutazone, are provided as a surrogate for initial study design, but preliminary dose-finding and toxicity studies for this compound are essential.
I. Ethical Principles and Regulatory Oversight
All animal studies must be conducted in strict adherence to local, national, and international guidelines. The core ethical framework revolves around the 3Rs :
-
Replacement: Actively seek and use alternatives to animal testing whenever possible.[1][2] In vitro methods, such as cell cultures and organ-on-a-chip models, should be utilized to assess the initial efficacy and cytotoxicity of this compound before proceeding to in vivo studies.[3][4][5][6]
-
Reduction: Minimize the number of animals used to the absolute minimum required to obtain statistically significant results.[1][2] This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
-
Refinement: All procedures must be refined to minimize any potential pain, suffering, and distress to the animals.[7][8][9] This includes the use of appropriate analgesia and anesthesia, humane endpoints, and providing a suitable environment.
All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10][11]
II. Quantitative Data for Study Design
Table 1: Pharmacokinetic Parameters of Phenylbutazone and Oxyphenbutazone in Various Species (for reference)
| Species | Compound | Route | T½ (h) | Cmax | Tmax | CL (ml/kg/h) | Vd (L/kg) | Reference |
| Pig | Phenylbutazone | IV | - | - | - | - | 0.18 | [11] |
| Pig | Oxyphenbutazone | IV | - | - | - | 7.8 | 0.28 | [11] |
| Horse | Phenylbutazone | IV | 3.6 | - | - | 29.3 | - | |
| Donkey | Phenylbutazone | IV | 1.7 | - | - | 170.3 | - | |
| Donkey | Oxyphenbutazone | IV (from PBZ) | - | 3.5 µg/mL | 26.4 min | - | - | |
| Calf | Phenylbutazone | IV | 53.4 | - | - | 1.29 | 0.09 |
T½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; CL: Clearance; Vd: Volume of distribution.
Table 2: Suggested Starting Doses for NSAIDs in Rodents (for procedural reference)
| Compound | Species | Dose | Route | Frequency | Reference |
| Carprofen | Rat | 5 mg/kg | SC | Every 24 hours | [10] |
| Meloxicam | Rat | 1-2 mg/kg | SC, PO | Every 12-24 hours | [10] |
| Ibuprofen | Rat | 7.5-30 mg/kg | PO | - | [3] |
SC: Subcutaneous; PO: Oral.
III. Experimental Protocols
The following are detailed methodologies for key experiments. All procedures must be performed by trained personnel and approved by the IACUC.
A. Protocol for Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer
-
Male Wistar or Sprague-Dawley rats (180-220g)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
This compound (at least 3 graded doses)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
B. Protocol for Air Pouch Model of Inflammation in Mice
This model allows for the collection of inflammatory exudate and the analysis of cellular and biochemical inflammatory markers.
Materials:
-
This compound
-
Vehicle
-
1% Carrageenan solution in sterile saline
-
Sterile air
-
Phosphate-buffered saline (PBS)
-
Male BALB/c or C57BL/6 mice (20-25g)
Procedure:
-
Air Pouch Creation:
-
Anesthetize the mice.
-
Inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.
-
On day 2, re-inject 2 mL of sterile air to maintain the pouch.
-
-
Induction of Inflammation: On day 6, inject 1 mL of 1% carrageenan solution into the air pouch.
-
Drug Administration: Administer the vehicle, positive control, or this compound at appropriate times before or after carrageenan injection, depending on the study design (prophylactic or therapeutic).
-
Exudate Collection: At a specified time point (e.g., 24 hours) after carrageenan injection, euthanize the mice and collect the inflammatory exudate by washing the pouch with a known volume of PBS.
-
Analysis:
-
Measure the volume of the exudate.
-
Perform a total and differential leukocyte count.
-
Measure the concentration of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate using ELISA or other appropriate assays.
-
IV. Visualization of Workflows and Pathways
A. Ethical Review and Experimental Workflow
Caption: Workflow for ethical review and execution of animal studies.
B. Cyclooxygenase (COX) Pathway Inhibition by NSAIDs
Caption: Simplified diagram of the COX pathway and NSAID inhibition.
V. Concluding Remarks
The ethical conduct of animal research is a primary responsibility of all scientists. When investigating new compounds like this compound, where specific data is limited, a conservative and methodologically rigorous approach is essential. By prioritizing the 3Rs, adhering to regulatory guidelines, and meticulously planning and executing experimental protocols, researchers can ensure the welfare of research animals while advancing scientific knowledge. Continuous literature review for new data on this compound and related compounds is strongly encouraged to refine experimental designs and further minimize animal use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cgfarad.ca [cgfarad.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Pharmacokinetics and pharmacodynamics of phenylbutazone and oxyphenbutazone in the donkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxyoxyphenbutazone Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of 4-Hydroxyoxyphenbutazone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound, also known as Oxyphenbutazone, is a primary active metabolite of Phenylbutazone.[1][2] It is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective cyclooxygenase (COX) inhibitor.[1] In research, it is often used for its potent anti-inflammatory and immunosuppressive properties.[3][4][5] It has been shown to be a potent inhibitor of cytokine production, making it a compound of interest in studies related to inflammation and autoimmune diseases like rheumatoid arthritis.[4][6]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties is crucial for effective dissolution. Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₀N₂O₄ | [3] |
| Molecular Weight | 340.37 g/mol | [3] |
| Appearance | White to brown powder | [4] |
| CAS Number | 55648-39-0 | [3] |
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound has limited aqueous solubility. Organic solvents are typically required to prepare a concentrated stock solution.
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (308.29 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| DMSO | 10 mg/mL | Clear solution | [4] |
| Ethanol | 50 mg/mL | Clear, colorless to light yellow solution. | [4] |
| Methanol | 10 mg/mL | Heating may be required. | [4][7] |
Q4: How should I store the this compound stock solution?
A4: Proper storage is essential to maintain the stability and activity of the compound.
| Storage Condition | Duration | Reference |
| -20°C in DMSO | 2 weeks (at 4°C) to 1 month | [1][3] |
| -80°C in DMSO | 6 months | [1][3] |
It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Issue: My this compound is not dissolving.
-
Initial Workflow for Dissolution:
Caption: Workflow for dissolving this compound.
-
Troubleshooting Steps:
-
Increase Mechanical Agitation: After adding the solvent, ensure vigorous vortexing.
-
Apply Sonication: Use an ultrasonic water bath to break up any aggregates and enhance solubility.[1]
-
Gentle Heating: Warming the solution to 37°C or even up to 55°C for a short period can significantly improve solubility.[1][7] However, be cautious about the thermal stability of the compound.
-
Use Fresh Anhydrous Solvent: If using DMSO, ensure it is of high quality and anhydrous, as absorbed water can reduce its solvating power for hydrophobic compounds.[1]
-
Consider a Co-solvent System: For final dilutions in aqueous media, complex solvent systems can be used to maintain solubility. Examples include:
-
Issue: Precipitation occurs when I dilute the stock solution in my aqueous cell culture medium.
-
Explanation: This is a common issue when diluting a drug from a high concentration in an organic solvent into an aqueous buffer or medium. The dramatic change in solvent polarity causes the compound to crash out of solution.
-
Solutions:
-
Lower the Final Concentration: The final concentration in your experiment may be above the aqueous solubility limit. Try a lower concentration if experimentally feasible.
-
Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing its concentration can help to keep hydrophobic compounds in solution through binding to proteins like albumin.
-
Use a Carrier/Solubilizer: Incorporate a pharmaceutically acceptable solubilizing agent, such as cyclodextrins (e.g., SBE-β-CD), into your final medium.[1]
-
Optimize Dilution Method: Add the stock solution to the medium drop-wise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 34.04 mg of this compound powder.
-
Dissolution: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 2-3 minutes.
-
Sonication (if needed): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle Heating (if needed): If sonication is insufficient, warm the solution to 37°C in a water bath and vortex again.
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Dispense into single-use aliquots in sterile microcentrifuge tubes and store at -80°C for up to 6 months.[1][3]
Signaling Pathways
This compound is known to inhibit cytokine production, which is a downstream effect of various inflammatory signaling pathways. As a non-selective COX inhibitor, it blocks the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. The inhibition of cytokine production suggests an impact on transcription factors like NF-κB, which is a master regulator of inflammatory gene expression.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. ≥98% (HPLC), non-steroid anti inflammatory drug, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound|CAS 55648-39-0|DC Chemicals [dcchemicals.com]
- 6. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with conflicting results in 4-Hydroxyoxyphenbutazone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyoxyphenbutazone (4OH-OPB). The information provided addresses common issues, particularly conflicting results observed in experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our in vitro studies with this compound. In some experiments, it appears to be cytotoxic, while in others, it is not. Why might this be happening?
A1: This is a known issue in this compound research and often depends on the experimental system used. A key factor is the difference between using isolated peripheral blood mononuclear cells (PBMCs) and whole blood (WB) cultures. In PBMC cultures, 4OH-OPB has been shown to inhibit cytokine production, but this is often accompanied by a loss of cell viability.[1][2] Conversely, in whole blood cultures, cytokine production is also inhibited, but without the associated cell death.[1][2]
Q2: What is the proposed mechanism for the differential effects of this compound in PBMC versus whole blood cultures?
A2: The prevailing hypothesis is that erythrocytes (red blood cells) in whole blood cultures play a crucial role. It is suggested that 4OH-OPB is rapidly taken up by erythrocytes.[1][2] Inside the erythrocytes, it may be metabolized or modified and is then secreted back into the culture medium at a much slower rate.[1][2] This process could lead to a lower effective concentration of the cytotoxic form of the compound in the plasma, thus protecting the PBMCs from cell death while still allowing for the inhibition of cytokine production by the secreted, potentially modified, compound.[1][2]
Q3: We are struggling with inconsistent results in our cytokine production assays. What are some common pitfalls?
A3: Inconsistent results in cytokine assays can arise from several factors. Please refer to the "Troubleshooting Guide for Cytokine Production Assays" in the section below for a detailed breakdown of potential issues and solutions. Key areas to consider include cell viability, the type of culture system (PBMC vs. whole blood), stimulation method, and the timing of your measurements.
Q4: How does this compound inhibit inflammatory responses? What signaling pathways are involved?
A4: As a derivative of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), this compound likely shares a primary mechanism of inhibiting cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. However, its potent inhibition of a wide range of cytokines suggests a broader mechanism of action.[1][2] While direct studies on 4OH-OPB are limited, the inflammatory response and cytokine production are heavily regulated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that 4OH-OPB modulates these pathways. For a visual representation of a potential mechanism, please see the signaling pathway diagram below.
Troubleshooting Guides
Conflicting Results: Cell Viability in PBMC vs. Whole Blood Cultures
A primary source of conflicting data with this compound is the observation of cytotoxicity in PBMC cultures but not in whole blood cultures.[1][2]
Data Presentation: Summary of Differential Effects
| Experimental System | Cytokine Inhibition | Cell Viability | Proposed Mechanism | Reference |
| PBMC Culture | Potent inhibition of monokines and lymphokines | Decreased cell viability | Direct effect of 4OH-OPB on PBMCs | [1][2] |
| Whole Blood Culture | Effective inhibition of lymphokines; sole inhibitor of monokines | No significant loss of cell viability | Uptake and slow release of a likely modified, less cytotoxic compound by erythrocytes | [1][2] |
Experimental Protocols:
-
PBMC Isolation from Whole Blood: A detailed protocol for isolating PBMCs using density gradient centrifugation can be found in various methodology resources.
-
Whole Blood Culture for Cytokine Production: This involves diluting fresh heparinized blood with culture medium and stimulants.
-
Cell Viability Assay (e.g., Trypan Blue Exclusion): A common method to assess cell viability involves staining cells with Trypan Blue and counting viable (unstained) versus non-viable (blue) cells using a hemocytometer.
Logical Relationship Diagram
Caption: Logical flow of conflicting results with 4OH-OPB.
Troubleshooting Guide for Cytokine Production Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven cell distribution- Contamination | - Use calibrated pipettes and proper technique.- Ensure cells are well-suspended before plating.- Maintain sterile technique throughout the assay. |
| Low or no cytokine production in stimulated controls | - Ineffective stimulant- Cells are not viable or are unhealthy- Incorrect incubation time | - Use a fresh, validated batch of stimulant (e.g., LPS, PHA).- Perform a cell viability count before starting the assay.- Optimize the stimulation time for your specific cells and cytokine of interest. |
| High background cytokine levels in unstimulated controls | - Endotoxin contamination in reagents or media- Spontaneous cell activation during isolation | - Use endotoxin-free reagents and media.- Handle cells gently during isolation and minimize processing time. |
| Inconsistent results between PBMC and whole blood assays | - Presence of erythrocytes in whole blood affecting drug availability and cell viability | - Be aware of the differential effects and choose the appropriate system for your research question. If comparing, ensure consistent donor sources. |
Experimental Workflow for a Typical Cytokine Production Assay
Caption: Workflow for a cytokine production assay.
Troubleshooting Guide for Analytical Quantification (LC-MS/MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution | - Inappropriate column chemistry- Mobile phase mismatch- Column degradation | - Screen different C18 or other appropriate columns.- Optimize mobile phase composition and gradient.- Replace the column. |
| Low sensitivity/high limit of detection | - Inefficient ionization- Matrix effects- Suboptimal MS/MS transition | - Optimize ESI source parameters (e.g., spray voltage, gas flow).- Improve sample clean-up (e.g., solid-phase extraction).- Optimize precursor and product ion selection and collision energy. |
| High variability in quantitative results | - Inconsistent sample preparation- Instability of the compound in the matrix- Lack of a suitable internal standard | - Use a standardized and validated sample preparation protocol.- Investigate compound stability at different storage conditions.- Use a stable isotope-labeled internal standard if available. |
Detailed Methodology: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of 4OH-OPB or a structurally similar compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
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Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from low to high organic phase to ensure good separation.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for 4OH-OPB need to be determined by infusing a standard solution.
-
Signaling Pathway Visualization
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Effect
The following diagram illustrates a potential mechanism by which this compound may inhibit the production of inflammatory cytokines. This is a hypothetical model based on the known roles of the NF-κB and MAPK pathways in inflammation, which are common targets for anti-inflammatory drugs.
Caption: Potential signaling pathways modulated by 4OH-OPB.
References
Technical Support Center: Investigating the Impact of Serum Proteins on 4-Hydroxyoxyphenbutazone Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro evaluation of 4-Hydroxyoxyphenbutazone activity in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vitro activity of this compound lower in the presence of serum or plasma compared to serum-free media?
A1: The presence of serum proteins, particularly albumin, can lead to significant protein binding of this compound. It is generally the unbound, or "free," fraction of a drug that is available to interact with its target and exert a biological effect.[1][2] When this compound binds to serum proteins, its free concentration in the assay medium is reduced, leading to a decrease in its apparent activity. Studies on the closely related compound, oxyphenbutazone, have demonstrated its binding to human serum albumin.[3]
Q2: How can I quantify the extent of this compound binding to serum proteins?
A2: The most common method to determine the fraction of a drug bound to plasma proteins is equilibrium dialysis.[4] This technique uses a semi-permeable membrane to separate a drug-containing plasma or serum solution from a buffer solution. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the unbound fraction (fu).[4]
Q3: My IC50 value for this compound increases when I include serum proteins in my enzyme inhibition assay. How do I account for this?
A3: An increase in the IC50 value in the presence of serum proteins is expected due to protein binding. To obtain a more accurate measure of the inhibitor's potency, it is crucial to either determine the IC50 using the unbound concentration of this compound or to perform the assay under conditions where the impact of protein binding is minimized. You can calculate the free drug concentration if you know the fraction unbound (fu) and the total drug concentration.[5][6]
Q4: Are there any other blood components besides serum proteins that can affect the activity of this compound in vitro?
A4: Yes, studies have shown that this compound is less effective in whole blood cultures compared to peripheral blood mononuclear cell (PBMC) cultures. This suggests that other blood components, such as erythrocytes, may also play a role in modulating its activity, potentially through uptake or sequestration of the compound.[7]
Troubleshooting Guides
Issue 1: High Variability in Protein Binding Assay Results
| Possible Cause | Troubleshooting Step |
| Incomplete Equilibrium | Ensure the dialysis incubation time is sufficient for this compound to reach equilibrium. This can be determined by measuring the drug concentration in the buffer compartment at multiple time points. |
| Non-specific Binding to Apparatus | Pre-saturate the dialysis membrane and device with the drug solution to minimize non-specific binding. Also, ensure that the materials of your assay plates and tubes are low-binding. |
| Compound Instability | Assess the stability of this compound in plasma/serum and buffer over the course of the experiment. Degradation can lead to inaccurate measurements. |
| Incorrect Sample Processing | Ensure that samples from the plasma and buffer compartments are treated identically (e.g., same matrix for standard curve) before analysis by LC-MS or another detection method. |
Issue 2: Unexpected Results in Enzyme Inhibition Assays with Serum
| Possible Cause | Troubleshooting Step |
| Inaccurate Free Concentration | If calculating the free concentration, ensure the fraction unbound (fu) value used is accurate and determined under the same experimental conditions (temperature, pH, protein concentration). |
| Direct Interference of Serum with Assay | Run control experiments with serum alone (no inhibitor) to check for any direct effects on enzyme activity or the detection method. Serum components can sometimes interfere with assay signals. |
| Hill Slope Not Equal to 1.0 | A Hill slope deviating from 1.0 in your concentration-response curve may indicate complex binding kinetics, assay artifacts, or that the inhibitor concentration is close to the enzyme concentration, which can affect the IC50 value.[8] |
| Detergent Effects | If using detergents to reduce non-specific binding, test their effect on enzyme activity and protein binding in control experiments. Some detergents can displace drugs from protein binding sites.[8] |
Quantitative Data
The following table summarizes the binding parameters for Oxyphenbutazone, a close structural analog of this compound, to human serum albumin (HSA). This data can be used as an estimate for designing experiments.
| Compound | Protein | Method | Binding Constant (K) at pH 7.4 | Number of High-Affinity Binding Sites (n) at pH 7.4 | Reference |
| Oxyphenbutazone | Human Serum Albumin | Equilibrium Dialysis | 1.5 x 10^5 M^-1 | 1 | [3] |
Note: This data is for Oxyphenbutazone and should be considered an approximation for this compound. It is highly recommended to experimentally determine the binding parameters for this compound.
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (fu) using Rapid Equilibrium Dialysis (RED)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike this into human plasma or serum to achieve the desired final concentration. The final solvent concentration should be kept low (e.g., <1%).
-
RED Device Setup: Add the plasma/serum sample containing this compound to one chamber of the RED device insert and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubation: Incubate the sealed RED plate at 37°C with shaking for a predetermined time to allow the system to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Enzyme Inhibition Assay in the Presence of Serum Proteins
-
Reagent Preparation: Prepare the enzyme, substrate, and this compound solutions in a buffer that is compatible with both the enzyme and the presence of serum proteins.
-
Inhibitor and Protein Pre-incubation: In a microplate, add varying concentrations of this compound to wells containing the desired concentration of human serum albumin (or other serum proteins). Allow this mixture to pre-incubate for a period to allow for drug-protein binding to reach equilibrium.
-
Enzyme Addition: Add the enzyme to the wells and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time using a plate reader.
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Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the total this compound concentration to determine the apparent IC50. To determine the IC50 based on the free concentration, calculate the unbound inhibitor concentration at each data point using the predetermined fu value.
Visualizations
Signaling Pathway
Caption: Generalized anti-inflammatory signaling pathways potentially modulated by this compound.
Experimental Workflow
Caption: Workflow for determining the impact of serum proteins on enzyme inhibition.
Logical Relationship
Caption: Relationship between total drug, protein binding, and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nuvisan.com [nuvisan.com]
- 3. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. download.lww.com [download.lww.com]
- 6. Calculation of normalized drug concentrations in the presence of altered plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting the optimal concentration range for 4-Hydroxyoxyphenbutazone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyoxyphenbutazone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and experimental model. For peripheral blood mononuclear cells (PBMCs), it has been shown to be a potent inhibitor of cytokine production at low concentrations[1]. However, its effectiveness is reduced in whole blood cultures due to rapid uptake by red blood cells[1]. For initial experiments in macrophage cell lines like RAW 264.7, a pilot dose-response study is recommended. Based on the activity of structurally related compounds and general observations for non-steroidal anti-inflammatory drugs (NSAIDs), a starting range of 1 µM to 100 µM is advisable.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound has low solubility in aqueous media. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A common practice is to prepare a 10 mM or 100 mM stock solution. For cell culture applications, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: Is this compound cytotoxic to cells?
A3: Yes, at certain concentrations, this compound can induce cell death. In PBMC cultures, the inhibition of cytokine production is associated with a loss of cell viability[1]. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line and experimental conditions before proceeding with functional assays.
Q4: Can this compound interfere with common assay reagents?
A4: Like other NSAIDs, there is a potential for interference with certain assay components. For instance, compounds with similar structures can interfere with fluorescence-based assays. It is important to include appropriate controls, such as vehicle-only and compound-only wells, to assess any potential interference with your specific assay readout.
Data Presentation: Optimal Concentration Ranges
| Cell Type/Assay | Parameter Measured | Effective Concentration Range | IC50 (µM) | Reference/Note |
| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 25 - 100 µM | - | [1] |
| Human PBMCs | Cytokine Production Inhibition | Low Concentrations | Not Specified | [1] |
| RAW 264.7 Macrophages | TNF-α Inhibition | 1 - 50 µM (Suggested) | ~10 (Hypothetical) | Dose-response recommended |
| RAW 264.7 Macrophages | IL-6 Inhibition | 1 - 50 µM (Suggested) | ~15 (Hypothetical) | Dose-response recommended |
| RAW 264.7 Macrophages | Cytotoxicity (MTT Assay) | > 50 µM (Suggested) | > 50 (Hypothetical) | Cell line dependent |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in RAW 264.7 Macrophages using MTT Assay
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution.
-
Treatment: Replace the medium with the prepared dilutions of this compound and incubate for 24 hours. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measuring Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 6-24 hours. Include a vehicle control group without LPS and a vehicle control group with LPS.
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action for this compound in the context of inflammatory signaling pathways.
Caption: Experimental workflow for assessing this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in ELISA | - Reagent contamination- Insufficient washing- Non-specific antibody binding | - Use fresh, sterile reagents.- Increase the number and vigor of wash steps.- Optimize blocking buffer and antibody concentrations. |
| No or low signal in functional assay | - Inactive compound- Incorrect concentration- Cell health issues- Insufficient stimulation | - Verify compound integrity and stock concentration.- Perform a wider dose-response curve.- Check cell viability and morphology.- Confirm the activity of the stimulating agent (e.g., LPS). |
| High variability between replicates | - Pipetting errors- Inconsistent cell seeding- Edge effects in plates | - Use calibrated pipettes and practice consistent technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected cytotoxicity | - Compound concentration too high- Solvent toxicity- Contamination | - Re-evaluate the non-toxic concentration range with a more sensitive cytotoxicity assay.- Ensure final solvent concentration is below toxic levels (e.g., <0.1% DMSO).- Test for mycoplasma and other microbial contamination. |
| Compound precipitates in culture medium | - Low solubility- Incorrect stock solution preparation | - Prepare a fresh stock solution and ensure the compound is fully dissolved before diluting in medium.- Consider using a different solvent or a solubilizing agent, checking for its own cytotoxicity first. |
References
addressing batch-to-batch variability of 4-Hydroxyoxyphenbutazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of 4-Hydroxyoxyphenbutazone. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the solubility and dissolution rate of this compound between different batches. What could be the cause?
A1: Batch-to-batch variations in solubility and dissolution are often linked to differences in the solid-state properties of the active pharmaceutical ingredient (API).[1][2][3][4] The same chemical compound can exist in multiple crystalline forms (polymorphism), as solvates/hydrates, or in an amorphous state.[1][2] These different forms can exhibit distinct physicochemical properties, including solubility.[2][4][5] It is crucial to characterize the solid-state form of each batch to ensure consistency.
Q2: Our in-vitro assays are showing inconsistent pharmacological activity with different batches of this compound, despite using the same concentration. Why might this be happening?
A2: Inconsistent pharmacological activity can stem from several factors related to batch variability. Differences in purity, the presence of impurities or residual solvents, and variations in physical properties such as particle size and surface area can all impact how the compound behaves in an experimental setting.[6][7] Furthermore, different polymorphic forms can lead to variations in bioavailability, which in turn affects the observed activity.[2][3][5]
Q3: How should we properly store this compound to minimize variability between experiments?
A3: According to available safety data, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[8] For long-term stability, storage at -20°C as a powder or -80°C in a solvent is recommended.[8] Improper storage can lead to degradation or changes in the physical form of the compound, contributing to experimental variability.
Q4: What are the primary sources of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?
A4: The primary sources of variability in APIs can be broadly categorized into three areas:
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Solid-State Properties: As mentioned, polymorphism is a major contributor. The manufacturing process, including crystallization conditions, can lead to the formation of different crystalline or amorphous forms.[2][3]
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Particle Attributes: Variations in particle size, shape, and surface area can affect dissolution rates and bioavailability.[6][7]
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Purity Profile: The presence of different levels or types of impurities and residual solvents can alter the compound's properties and activity.[5]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles
If you are observing that different batches of this compound exhibit variable dissolution rates, follow this troubleshooting workflow:
References
- 1. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek [solitekpharma.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|55648-39-0|MSDS [dcchemicals.com]
Technical Support Center: 4-Hydroxyoxyphenbutazone Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyoxyphenbutazone. The following information is designed to help you overcome common challenges related to its solubility and stability, particularly when adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The reported pKa of this compound (Oxyphenbutazone) is approximately 4.73.[1] As a weakly acidic compound, its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the solution. At a pH below its pKa, the compound will be predominantly in its non-ionized, less soluble form. As the pH increases above the pKa, the compound will ionize, leading to a significant increase in its solubility.
Q2: I am observing low solubility of this compound in my aqueous buffer. How can I improve it?
A2: Low solubility in aqueous buffers, especially at acidic or neutral pH, is a common issue. To improve solubility, you should increase the pH of your solution to be at least 1.5 to 2 pH units above the pKa of 4.73. For example, adjusting the pH to 6.5 or higher should markedly increase its solubility. You can use common laboratory bases like sodium hydroxide or potassium hydroxide for this adjustment. For maintaining a stable pH, especially for analytical purposes, using a buffer system (e.g., phosphate buffer) is highly recommended.
Q3: My this compound solution appears to be degrading over time. What could be the cause and how can I mitigate it?
A3: this compound can be susceptible to degradation, particularly under certain conditions. Degradation can be influenced by pH, exposure to light, and oxidative stress. To mitigate degradation, it is recommended to:
-
Control pH: Determine the optimal pH range for stability through forced degradation studies. Generally, extreme pH conditions (highly acidic or highly alkaline) can accelerate hydrolysis.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Inert Atmosphere: For long-term storage or when working with solutions prone to oxidation, purging with an inert gas like nitrogen or argon can be beneficial.
Q4: What are the expected degradation products of this compound?
A4: Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), this compound can degrade into several products. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, studies on the parent compound, phenylbutazone, suggest that hydrolysis and oxidation are likely degradation routes. For instance, cleavage of the pyrazolidine ring can occur under harsh hydrolytic conditions. Oxidation products have also been reported.[2][3] A stability-indicating analytical method, such as HPLC, is essential to separate and identify these degradation products.
Troubleshooting Guides
Issue 1: Unexpected Precipitation of this compound During Experiment
| Possible Cause | Troubleshooting Step |
| pH Shift: The pH of your solution may have shifted to a lower value, causing the compound to fall out of solution. | 1. Measure the current pH of your solution. 2. If the pH is below the desired range (e.g., < 6.5), carefully add a small amount of a suitable base (e.g., 0.1 M NaOH) to re-adjust the pH. 3. Consider using a buffer with a higher buffering capacity to maintain a stable pH throughout your experiment. |
| Temperature Change: A decrease in temperature can reduce the solubility of the compound. | 1. Check if the experimental temperature has decreased. 2. If possible, gently warm the solution while stirring to redissolve the precipitate. Ensure the temperature is compatible with your experimental setup and the stability of the compound. |
| High Concentration: The concentration of this compound may exceed its solubility limit at the given pH and temperature. | 1. Review the concentration of your solution. 2. If possible, dilute the solution to a concentration known to be soluble under your experimental conditions. 3. Alternatively, further increase the pH of the solution to enhance solubility. |
Issue 2: Inconsistent Results in Analytical Quantification (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| On-plate/In-vial Degradation: The compound may be degrading in the analytical vial or on the chromatography plate prior to analysis. | 1. Use a stability-indicating method that can separate the parent compound from its degradation products.[1][2][4] 2. Prepare samples immediately before analysis. 3. If using an autosampler, ensure it is temperature-controlled to minimize degradation. 4. For TLC, consider pre-treating plates with a chelating agent like citric acid to prevent metal-catalyzed oxidation.[3] |
| Poor Peak Shape: Tailing or fronting of the chromatographic peak can affect integration and quantification. | 1. Optimize the mobile phase composition and pH. For a weakly acidic compound like this compound, a mobile phase pH around its pKa can sometimes lead to poor peak shape. Adjusting the pH to be at least 2 units away from the pKa (e.g., pH < 2.7 or > 6.7) can improve peak symmetry. 2. Ensure the column is properly conditioned and not overloaded. |
| Baseline Drift: An unstable baseline can interfere with accurate peak integration. | 1. Ensure the mobile phase is properly degassed. 2. Check for any leaks in the HPLC system. 3. Allow the system to equilibrate thoroughly before injecting samples. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym | Oxyphenbutazone | [5] |
| Molecular Formula | C₁₉H₂₀N₂O₃ | [5] |
| Molecular Weight | 324.37 g/mol | [5] |
| pKa (acidic) | 4.73 | [1] |
| Water Solubility | Very slightly soluble | [6] |
Table 2: Estimated Aqueous Solubility of this compound at Different pH Values
Note: The following are estimated values based on the Henderson-Hasselbalch equation and the general behavior of weakly acidic NSAIDs. Actual experimental values may vary.
| pH | Predicted Ionization State | Estimated Relative Solubility |
| 2.0 | Mostly Non-ionized | Very Low |
| 4.73 (pKa) | 50% Ionized | Moderate |
| 6.0 | Mostly Ionized | High |
| 7.4 | Predominantly Ionized | Very High |
| 8.0 | Almost Completely Ionized | Very High |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines a general method for determining the aqueous solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 8.0)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a buffer solution of a specific pH.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and analyze by HPLC.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC at defined time points.
-
Analysis: For all stress conditions, use a stability-indicating HPLC method to separate the parent drug from any degradation products. Monitor the decrease in the parent drug peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for Determining the pH-Solubility Profile.
Caption: Troubleshooting Precipitation Issues.
References
- 1. Stability-indicating assay for oxyphenbutazone. Part II. High-performance liquid chromatographic determination of oxyphenbutazone and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Stability-indicating assay for oxyphenbutazone. Part I. Thin-layer chromatographic determination of oxyphenbutazone and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Stability-indicating assay for oxyphenbutazone. Part I. Thin-layer chromatographic determination of oxyphenbutazone and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Stability-indicating assay for oxyphenbutazone. Part II. High-performance liquid chromatographic determination of oxyphenbutazone and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Oxazolidin | C19H20N2O3 | CID 4641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Vehicle Selection for 4-Hydroxyoxyphenbutazone In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle control for in vivo studies with 4-Hydroxyoxyphenbutazone. Due to its poor aqueous solubility, careful consideration of the vehicle is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The main challenge is its low water solubility. This can lead to difficulties in preparing homogenous formulations for accurate dosing, potential precipitation of the compound upon administration, and consequently, low or variable bioavailability. The choice of vehicle is therefore crucial to ensure the compound remains solubilized or uniformly suspended for delivery to the target site.
Q2: What are the most common types of vehicles used for poorly water-soluble compounds like this compound?
A2: Several types of vehicles can be considered, often used in combination:
-
Co-solvent systems: These involve a mixture of a primary solvent (in which the compound is soluble) and a diluent that is more biocompatible. Common examples include Dimethyl sulfoxide (DMSO) diluted with saline, polyethylene glycol (PEG), or propylene glycol (PG).
-
Surfactant-based systems: Surfactants like Polysorbate 80 (Tween 80) can be used to form micelles that encapsulate the drug, improving its solubility in aqueous solutions.
-
Cyclodextrin-based formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
-
Lipid-based formulations: For oral administration, lipid-based systems can enhance absorption. For parenteral routes, lipid emulsions may be an option.
Q3: Is DMSO a suitable vehicle for in vivo studies with this compound?
A3: DMSO can be a useful component of a vehicle system due to its excellent solubilizing capacity for many poorly soluble compounds. However, pure DMSO is toxic and should not be used alone for in vivo administration. For injections, it is recommended to keep the final concentration of DMSO to a minimum, ideally below 1% v/v, and not exceeding 10% v/v.[2] It is crucial to always include a vehicle-only control group in your experiment to account for any biological effects of the vehicle itself.
Q4: Can I use a simple aqueous vehicle like saline or PBS?
A4: It is unlikely that this compound will be sufficiently soluble in purely aqueous vehicles like saline or Phosphate-Buffered Saline (PBS) for most in vivo dosing requirements. Attempting to do so may result in a non-homogenous suspension, leading to inaccurate dosing and potential for injection site reactions or embolism if administered intravenously.
Q5: What are the key considerations when selecting a vehicle?
A5: The selection of a vehicle should be based on several factors:
-
Route of administration: The choice of excipients will be heavily influenced by whether the administration is oral, intravenous, intraperitoneal, or subcutaneous.
-
Toxicity of the vehicle: The vehicle itself should be well-tolerated by the animal model at the intended dose and volume.
-
Solubility and stability of the compound: The chosen vehicle must be able to dissolve or suspend the compound at the desired concentration and maintain its stability for the duration of the experiment.
-
Potential for vehicle-drug interactions: The vehicle should not interfere with the pharmacological activity of this compound.
-
Experimental endpoint: Some vehicles may interfere with certain assays or imaging modalities.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution during preparation or upon dilution. | - The solubility limit of the compound in the chosen vehicle has been exceeded.- The diluent is not compatible with the initial solvent. | - Determine the solubility of this compound in individual and mixed solvent systems before preparing the final formulation.- Try gentle heating or sonication to aid dissolution.- When using a co-solvent system, add the diluent slowly to the drug concentrate while vortexing.- Consider using a surfactant like Tween 80 to improve stability in aqueous dilutions. |
| The prepared formulation is too viscous for injection. | - High concentration of polymers like PEG or methylcellulose. | - Reduce the concentration of the viscosity-enhancing agent.- Gently warm the formulation before administration (ensure the compound is heat-stable).- Use a larger gauge needle for injection, if appropriate for the administration route and animal model. |
| Adverse reactions (e.g., irritation, lethargy) are observed in the animals in the vehicle control group. | - The vehicle itself is causing toxicity at the administered dose or concentration. | - Reduce the concentration of potentially toxic components like DMSO or ethanol.- Consider alternative, less toxic solvents or vehicle systems.- Decrease the total volume of administration. |
| Inconsistent results or high variability in experimental data. | - Non-homogenous formulation leading to inaccurate dosing.- Precipitation of the compound at the injection site, leading to variable absorption.- The vehicle is interfering with the biological activity of the compound. | - Ensure the formulation is a clear solution or a uniform, fine suspension before each administration.- For suspensions, ensure consistent resuspension before drawing each dose.- Evaluate the compatibility of the chosen vehicle with the experimental model and endpoints in a pilot study.- If precipitation on injection is suspected, consider a different vehicle that enhances solubility upon dilution, such as a cyclodextrin-based formulation. |
Data Presentation: Vehicle Component Properties
The following table summarizes key properties of commonly used excipients for formulating poorly soluble drugs.
| Excipient | Type | Key Properties | Common In Vivo Use & Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | Excellent solubilizing power for nonpolar compounds. | Use at the lowest possible concentration (<1-10% for injection). Potential for inflammatory and other biological effects.[2] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent, Solubilizer | Water-miscible, low toxicity. Can enhance solubility of many drugs.[3] | Generally considered safe for oral and parenteral routes. High concentrations can be viscous and may cause gastrointestinal issues if administered orally.[4] |
| Propylene Glycol (PG) | Co-solvent, Solubilizer | Water-miscible, good solvent for many organic compounds. | Generally recognized as safe. Can cause hemolysis at high concentrations in intravenous injections. |
| Polysorbate 80 (Tween 80) | Surfactant | Non-ionic surfactant, forms micelles to solubilize hydrophobic drugs in aqueous solutions.[5] | Widely used in parenteral and oral formulations. Can cause hypersensitivity reactions in some cases. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms water-soluble inclusion complexes with poorly soluble drugs. | Generally considered safe for parenteral and oral administration. Can increase the solubility of many NSAIDs.[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG 400/Saline Co-solvent Vehicle
This protocol is a starting point and may require optimization based on the desired final concentration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% Saline
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in a minimal amount of DMSO. For example, start by adding DMSO equivalent to 10% of the final desired volume.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Add PEG 400 to the solution. A common starting ratio is 1:4 (DMSO:PEG 400). For example, if you used 0.1 mL of DMSO, add 0.4 mL of PEG 400. Mix thoroughly.
-
Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired volume.
-
Visually inspect the final solution for any signs of precipitation. The final solution should be clear.
-
For the vehicle control group, prepare a solution with the same ratio of DMSO, PEG 400, and saline without the drug.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of an inclusion complex which can then be dissolved in an aqueous vehicle.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes to facilitate the formation of the inclusion complex.
-
The resulting paste can be dried in a vacuum oven at a low temperature or lyophilized to obtain a powder.
-
The resulting powder can then be dissolved in sterile water or saline for administration. The solubility of this complex should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for preparing and administering a co-solvent based formulation for this compound.
Caption: Decision tree for selecting a suitable vehicle for this compound.
References
- 1. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY) (2023) | Andrew J. Radosevich [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the signal-to-noise ratio in 4-Hydroxyoxyphenbutazone bioassays
Welcome to the technical support center for 4-Hydroxyoxyphenbutazone bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the signal-to-noise ratio and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a primary active metabolite of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) commonly used in equine medicine.[1][2][3][4] Accurate bioassays are crucial for pharmacokinetic studies, which track how a drug is metabolized and cleared from the body, and for regulatory compliance in food-producing animals where its use is often restricted.[2]
Q2: What are the most common bioassay types for detecting this compound?
The most prevalent methods are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and physicochemical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While LC-MS/MS offers high sensitivity and specificity, immunoassays provide a less expensive and more rapid screening alternative.[2][5]
Q3: What is the "signal-to-noise ratio" (SNR) and why is it a critical parameter?
The signal-to-noise ratio (SNR) compares the level of the desired signal (from this compound) to the level of background noise. A high SNR is essential for assay sensitivity, allowing for the reliable detection of low analyte concentrations and ensuring the accuracy and reproducibility of the results.[6][7] Poor SNR can mask the true signal, leading to inaccurate quantification.[8]
Q4: What are "matrix effects" and how do they impact bioassays?
Matrix effect is the alteration (suppression or enhancement) of the analytical signal by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine, tissue).[5] These effects are a major concern in quantitative LC-MS/MS analysis as they can compromise accuracy, reproducibility, and sensitivity.[9] For instance, interfering substances can increase a droplet's viscosity and surface tension, reducing solvent evaporation and the amount of analyte that reaches the gas phase for ionization.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound bioassays.
Issue 1: High Background Signal
A high background signal reduces the dynamic range and sensitivity of the assay.[8] This can manifest as excessive color development or high optical density (OD) readings in blank or negative control wells in an ELISA.[8][10]
Q: My negative controls and blank wells show a high signal. What are the common causes and solutions?
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Increase blocking incubation time or try a different blocking agent (e.g., 1-2% BSA, 5-10% normal serum). | Blocking agents saturate non-specific binding sites on the plate surface, preventing antibodies from adhering randomly. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal dilution. | Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and increased background noise.[11] |
| Inadequate Washing | Increase the number of wash cycles (3-5 times), the volume of wash buffer per well (at least 400 µL), or the soaking time between washes.[10][12] | Thorough washing is critical to remove unbound antibodies and other reagents that can contribute to a false positive signal.[13][12] |
| Reagent or Plate Contamination | Prepare fresh buffers, use sterile pipette tips, and ensure the plate is clean.[13][11] Check for microbial contamination in the washer system.[10] | Contaminants can interfere with antibody binding or the enzyme-substrate reaction, generating false signals.[11] |
| Cross-Reactivity | Use highly specific monoclonal antibodies. If using a secondary antibody, ensure it was raised in a different species than your sample and has been pre-adsorbed.[13][11] | The antibody may be binding to other molecules in the sample that are structurally similar to this compound.[11] |
Issue 2: Low or No Signal
A weak or absent signal can prevent the detection and quantification of the analyte, especially at low concentrations.
Q: My sample wells are not generating a signal, or the signal is indistinguishable from the background. What should I investigate?
| Potential Cause | Recommended Solution | Rationale |
| Matrix Effects (Ion Suppression) | Dilute the sample, optimize sample preparation (e.g., use SPE or LLE over protein precipitation), or use isotopically labeled internal standards.[9][14][15] | Components in the biological matrix can interfere with the ionization of the target analyte in LC-MS/MS, suppressing the signal.[5] Proper cleanup removes these interferences.[15] |
| Poor Antibody Affinity | Screen multiple antibodies to find one with high affinity and specificity for this compound. Consider computational design methods to enhance antibody affinity.[16][17] | The strength of the antibody-antigen interaction directly impacts signal intensity. Natural affinity maturation or engineering can improve this.[17] |
| Low Analyte Concentration | Employ a sample pre-concentration step. Use signal amplification techniques.[14] | If the analyte level is below the assay's limit of detection, concentrating the sample or amplifying the signal is necessary. |
| Degraded Reagents | Check the expiration dates and storage conditions of all reagents, especially enzyme conjugates and substrates. Use fresh preparations. | Enzyme activity is critical for signal generation in ELISAs. Substrates can also degrade, especially if exposed to light.[10] |
| Incorrect Incubation Times/Temps | Ensure incubation steps are performed according to the validated protocol. Avoid temperatures that are too high or low.[10][12] | Suboptimal conditions can prevent the efficient binding of antibodies to the antigen or affect enzyme kinetics. |
Issue 3: High Variability / Poor Reproducibility
Inconsistent results between replicates or different assay runs compromise the reliability of the data.
Q: I am seeing significant variation between my replicate wells (high %CV). What are the likely sources of this imprecision?
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Technique | Ensure consistent incubation times for all wells. Use calibrated pipettes and practice proper pipetting technique to avoid bubbles and inaccuracies. | Small variations in reagent volumes or incubation times, especially during kinetic steps, can lead to large differences in signal output. |
| Variable Matrix Effects | Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) for every sample in LC-MS/MS. | An internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction and reducing variability between samples. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer/blank solution. Ensure uniform temperature during incubation by using a plate incubator. | Wells on the edge of the plate are more susceptible to temperature fluctuations and evaporation, which can cause inconsistent results. |
| Cross-Contamination | Use fresh pipette tips for every sample and reagent. Be careful not to splash contents between wells. Use plate sealers appropriately.[10] | Carryover from a high-concentration sample to a low-concentration sample well can artificially inflate the signal and increase variability. |
Experimental Protocols
Protocol 1: General ELISA Protocol for Small Molecule Detection
This protocol outlines a competitive ELISA, a common format for detecting small molecules like this compound.
-
Coating: Coat microplate wells with a conjugate of this compound linked to a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]
-
Washing: Repeat the wash step as in step 2.
-
Competition: Add 50 µL of standard or sample to the appropriate wells, followed by 50 µL of a specific primary antibody against this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2. This step is critical to remove unbound primary antibody.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to 5 washes to ensure all unbound secondary antibody is removed.
-
Detection: Add 100 µL/well of substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) immediately. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Protocol 2: Sample Cleanup with Solid-Phase Extraction (SPE) to Reduce Matrix Effects
SPE is a highly effective method for cleaning biological samples prior to analysis, leading to a significant reduction in matrix effects.[15] Polymeric mixed-mode SPE often yields the cleanest extracts.[15]
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the column. Do not allow the sorbent bed to dry.
-
Sample Preparation: Dilute the biological sample (e.g., plasma, urine) 1:1 with a weak acid (e.g., 2% formic acid in water) to ensure the analyte is in the correct ionization state for binding.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing (Interference Elution): Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar, interfering compounds.
-
Elution: Elute the target analyte (this compound) using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation: Dry the collected eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis. The sample is now ready for injection.
References
- 1. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cgfarad.ca [cgfarad.ca]
- 5. eijppr.com [eijppr.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sinobiological.com [sinobiological.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Affinity enhancement of an in vivo matured therapeutic antibody using structure-based computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing antibody affinity and stability by the automated design of the variable light-heavy chain interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Cytotoxicity with 4-Hydroxyoxyphenbutazone Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during experiments with 4-Hydroxyoxyphenbutazone.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cell death in our cultures treated with this compound. What could be the primary cause?
A1: Unexpectedly high cytotoxicity can stem from several factors. It is crucial to first verify the concentration of your this compound stock solution. Errors in dilution calculations are a common source of discrepancy. Additionally, consider the specific cell type you are using, as sensitivity to the compound can vary significantly. One study has shown that this compound is associated with a loss of cell viability in peripheral blood mononuclear cell (PBMC) cultures[1]. Finally, underlying issues with cell culture conditions, such as contamination or poor cell health, can exacerbate cytotoxic effects.
Q2: Could the observed cytotoxicity be an off-target effect of this compound?
A2: While this compound is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, its full off-target profile is not extensively documented in publicly available literature.[2][3][4] Unexpected cytotoxicity could indeed be a result of the compound interacting with cellular pathways other than the intended target. If you suspect off-target effects, it is advisable to perform target validation experiments and consider screening against a panel of known cytotoxicity-related targets.
Q3: How can we differentiate between apoptosis and necrosis in our this compound-treated cells?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of cytotoxicity. Apoptosis is characterized by specific morphological and biochemical markers, such as cell shrinkage, membrane blebbing, and caspase activation.[5][6] Necrosis, on the other hand, typically involves cell swelling and rupture of the cell membrane. You can use assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between these two cell death modalities.
Q4: Are there any known signaling pathways affected by this compound that could explain the cytotoxicity?
A4: Direct evidence for signaling pathways modulated by this compound leading to cytotoxicity is limited. However, studies on structurally similar compounds, such as 4-hydroxynonenal (HNE), a product of lipid peroxidation, have shown induction of apoptosis through the activation of stress-related signaling pathways, including the MAP kinase (MAPK) and PI3K/Akt pathways.[7][8][9] It is plausible that this compound may induce cytotoxicity through similar mechanisms involving oxidative stress.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
-
Variability in Cell Health and Density: Cells that are unhealthy, overly confluent, or seeded at inconsistent densities can respond differently to drug treatment.[10]
-
Reagent Instability: Improper storage or handling of this compound or assay reagents can lead to degradation and loss of potency.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect drug concentrations and variable results.[11]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure cells are in the logarithmic growth phase and at a consistent confluence before seeding.
-
Perform regular cell viability checks before starting an experiment.
-
Optimize cell seeding density to ensure it is within the linear range of the assay.[12]
-
-
Verify Reagent Integrity:
-
Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.
-
Store all reagents according to the manufacturer's instructions.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
Prepare a master mix of the drug dilution to add to the wells to minimize well-to-well variability.
-
Issue 2: High Background Signal in Cytotoxicity Assays
Possible Causes:
-
Assay Interference: The compound itself may interfere with the assay chemistry, leading to a false positive signal.[13]
-
Contamination: Microbial contamination in cell cultures can lead to cell death and a high background signal.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric and fluorometric assays.[14]
Troubleshooting Steps:
-
Run Compound Interference Control:
-
Incubate this compound in cell-free medium with the assay reagent to check for any direct reaction.
-
-
Screen for Contamination:
-
Regularly inspect cultures for any signs of microbial contamination.
-
Use appropriate antibiotics if necessary and maintain aseptic techniques.
-
-
Use Phenol Red-Free Medium:
-
If using a colorimetric or fluorometric assay, switch to a phenol red-free medium during the assay period.
-
Data Presentation
Currently, there is a lack of publicly available, comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cell lines. One study has noted a "loss of cell viability" in peripheral blood mononuclear cell (PBMC) cultures treated with this compound, indicating a cytotoxic effect in this cell type.[1]
For illustrative purposes, the following table demonstrates how IC50 values for a hypothetical compound could be presented. Researchers should generate their own dose-response curves to determine the IC50 for their specific cell line of interest.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Hypothetical Data |
| PBMC | MTT | 24 | 50 |
| HeLa | LDH Release | 48 | 75 |
| A549 | Annexin V/PI | 24 | 60 |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Treat cells with this compound in a suitable culture vessel.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway.
Caption: General workflow for assessing cytotoxicity.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, metabolism, toxicology and residues of phenylbutazone in humans and horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylbutazone peroxidatic metabolism and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 4-hydroxynonenal in stress-mediated apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 4-hydroxynonenal-induced p53-mediated apoptosis in prostate cancer cells LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
protocol refinement for reproducible 4-Hydroxyoxyphenbutazone results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 4-Hydroxyoxyphenbutazone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Cytokine Inhibition Results
Q1: My cytokine inhibition results with this compound are variable between experiments. What could be the cause?
A1: Inconsistent results in cytokine inhibition assays can stem from several factors. A primary consideration is the biological matrix used. This compound exhibits different efficacy in peripheral blood mononuclear cell (PBMC) cultures compared to whole blood cultures.[1] Erythrocytes in whole blood can rapidly take up the compound, potentially leading to a lower effective concentration and altered metabolism.[1]
-
Recommendation: For initial screening and to establish a baseline, using isolated PBMCs is recommended. If whole blood assays are necessary for your research goals, be aware that higher concentrations of this compound may be required to achieve the same level of inhibition observed in PBMC cultures.[1] Consistency in the source and handling of blood products is also crucial.
Q2: I am observing high background cytokine levels in my unstimulated control wells.
A2: High background cytokine levels can be caused by several factors, including:
-
Contamination: Endotoxin (lipopolysaccharide or LPS) contamination is a common cause of non-specific immune cell activation. Ensure all reagents, media, and labware are sterile and endotoxin-free.
-
Cell Health: Stressed or dying cells can release pro-inflammatory cytokines. Ensure proper cell handling techniques and check cell viability before and after the experiment.
-
Sample Collection: The method of blood collection can influence baseline cytokine levels. For instance, finger prick samples may show higher baseline cytokine levels compared to venous blood draws.
Issue 2: Difficulties with Analytical Quantification
Q3: I am having trouble obtaining reproducible quantification of this compound using LC-MS.
A3: Reproducibility in LC-MS analysis depends on meticulous sample preparation and method validation. Common issues include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, cell culture media) can interfere with the ionization of the analyte, leading to ion suppression or enhancement.
-
Recommendation: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
-
-
Standard Curve Issues: An inaccurate or poorly prepared standard curve will lead to unreliable quantification.
-
Recommendation: Prepare calibration standards in a matrix that closely matches the study samples. Ensure the standard curve covers the expected concentration range of the analyte in your samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of cytokine production.[1] It effectively inhibits the production of both monokines and lymphokines.[1] While the precise molecular targets are still under investigation, its anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-κB pathway.
Q2: Is there a standard protocol for a cytokine release assay with this compound?
A2: While a specific, universal protocol for this compound is not established, a general protocol for a cytokine release assay using PBMCs is provided below. This should be optimized for your specific experimental conditions.
Q3: What are the key differences in the effects of this compound in PBMC vs. whole blood assays?
A3: The primary difference is the reduced efficacy of this compound in whole blood compared to isolated PBMC cultures.[1] This is attributed to the rapid uptake of the compound by erythrocytes, which decreases its bioavailability to immune cells.[1] Furthermore, in PBMC cultures, cytokine inhibition by this compound can be associated with a loss of cell viability at higher concentrations, a phenomenon not observed in whole blood cultures.[1]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs
1. Isolation of PBMCs:
- Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Plating and Stimulation:
- Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
- Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.
- Stimulate the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to induce cytokine production. Include unstimulated controls.
3. Incubation and Supernatant Collection:
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the cell-free supernatant for cytokine analysis.
4. Cytokine Quantification:
- Measure the concentration of desired cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a multiplex bead-based immunoassay or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Data Presentation
Table 1: Hypothetical Inhibitory Concentration (IC50) of this compound on Cytokine Production in PBMCs
| Cytokine | Stimulant | IC50 (µM) |
| TNF-α | LPS (100 ng/mL) | 5.2 |
| IL-1β | LPS (100 ng/mL) | 7.8 |
| IL-6 | LPS (100 ng/mL) | 6.5 |
Note: These are example values and should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for a PBMC-based cytokine release assay.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxyoxyphenbutazone and Phenylbutazone Efficacy
A detailed examination of the anti-inflammatory and analgesic properties of 4-Hydroxyoxyphenbutazone and its parent compound, Phenylbutazone, reveals significant differences in their mechanisms and potency. While both compounds exhibit anti-inflammatory effects, this compound emerges as a notably more potent inhibitor of cytokine production in in-vitro settings.
This guide provides a comprehensive comparison of the efficacy of this compound and Phenylbutazone, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Phenylbutazone is a well-established NSAID that primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Its major metabolite, Oxyphenbutazone, also possesses these activities.[3][4] this compound, a derivative of Oxyphenbutazone, has demonstrated significant immunomodulatory effects, particularly in its potent inhibition of a wide range of cytokines.[1][5] This suggests a potentially broader or distinct mechanism of action compared to the primary COX-inhibition of Phenylbutazone.
Direct comparative in-vivo efficacy data from standardized analgesic and anti-inflammatory models for this compound is limited in the public domain. However, the available in-vitro data on cytokine inhibition points towards a superior potency in modulating the inflammatory response at a cellular level.
Data Presentation
Table 1: In-Vitro Efficacy - Inhibition of Cytokine Production
| Compound | Target Cell Type | Cytokine(s) Inhibited | Potency | Citation(s) |
| This compound | Peripheral Blood Mononuclear Cells (PBMC) | Monokines, Th1 and Th2 Lymphokines | Most potent inhibitor | [1][5] |
| Phenylbutazone | Peripheral Blood Mononuclear Cells (PBMC) | Cytokines (general) | Less potent than this compound | [1][5] |
| Oxyphenbutazone | Peripheral Blood Mononuclear Cells (PBMC) | Cytokines (general) | Less potent than this compound | [1][5] |
Table 2: In-Vitro Efficacy - COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity (COX-1/COX-2) | Citation(s) |
| Phenylbutazone | 0.302 (in equine whole blood) | Not explicitly stated, but considered non-selective | ~1 | [6][7] |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. COX-2 selectivity is a ratio of IC50 values; a higher ratio indicates greater selectivity for COX-2.
Mechanism of Action
Phenylbutazone
Phenylbutazone's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, Phenylbutazone effectively reduces the production of these pro-inflammatory molecules.
This compound
The mechanism of action for this compound appears to be more complex and extends beyond simple COX inhibition. In-vitro studies have shown it to be a potent inhibitor of a broad range of cytokines, including both monokines and lymphokines, at low concentrations.[1][5] This suggests a direct modulation of the immune response at the cellular level, which may contribute significantly to its anti-inflammatory effects. The exact signaling pathways through which it exerts this potent cytokine inhibition require further elucidation but may involve transcription factors such as NF-κB, which is a key regulator of pro-inflammatory gene expression.
Signaling Pathways and Experimental Workflows
Figure 1: Phenylbutazone's mechanism of action via inhibition of the COX pathway.
Figure 2: Comparative overview of the primary targets of this compound and Phenylbutazone.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used in-vivo model assesses the anti-inflammatory activity of a compound.[8][9]
-
Animal Model: Typically, Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound or Phenylbutazone) or vehicle is administered, usually orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test
This is a common in-vivo model for evaluating the peripheral analgesic activity of a compound.[2][10]
-
Animal Model: Mice (20-25g) are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound or Phenylbutazone), a standard analgesic (e.g., diclofenac), or a vehicle.
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6% or 0.7% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a set period (e.g., 15-30 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each test group in comparison to the vehicle-treated control group.
Conclusion
The available evidence strongly suggests that this compound is a more potent inhibitor of cytokine production in vitro when compared to Phenylbutazone. This indicates a powerful immunomodulatory capacity that may offer therapeutic advantages in inflammatory conditions driven by excessive cytokine release. While both compounds are expected to share the classic NSAID mechanism of COX inhibition to some extent, the distinct and potent anti-cytokine activity of this compound sets it apart.
Further in-vivo studies directly comparing the analgesic and anti-inflammatory efficacy of this compound and Phenylbutazone using standardized models are warranted to fully elucidate their relative therapeutic potential. Additionally, a detailed investigation into the specific signaling pathways modulated by this compound will be crucial for a complete understanding of its mechanism of action and for identifying its optimal clinical applications.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in clinically normal horses and donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytokine Inhibition: 4-Hydroxyoxyphenbutazone versus Oxyphenbutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Hydroxyoxyphenbutazone (4OH-OPB) and its parent compound, oxyphenbutazone, focusing on their efficacy in cytokine inhibition. The information presented herein is compiled from available scientific literature to aid in research and development endeavors.
Executive Summary
This compound, a metabolite of oxyphenbutazone, has demonstrated significantly greater potency in inhibiting the production of a broad spectrum of cytokines compared to its parent compound.[1][2][3] In vitro studies utilizing peripheral blood mononuclear cells (PBMCs) have shown that 4OH-OPB is a highly effective inhibitor of both monokines and lymphokines at low concentrations.[1][2][3] While its efficacy is somewhat reduced in whole blood cultures, it remains a superior inhibitor of lymphokine and a unique inhibitor of monokine production compared to oxyphenbutazone.[1][2][3] The differing activity profiles in these cellular environments suggest distinct mechanisms of action, with evidence pointing to a significant role of erythrocytes in the metabolic activation or transport of 4OH-OPB.
Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[4][5] Its impact on cytokine production is considered less direct and less potent than that of 4OH-OPB.
Data Presentation: Comparative Efficacy in Cytokine Inhibition
The following table summarizes the comparative efficacy of this compound and oxyphenbutazone based on in vitro studies. Due to the unavailability of precise IC50 values in the primary comparative literature, a qualitative comparison is presented.
| Feature | This compound (4OH-OPB) | Oxyphenbutazone | Reference |
| Potency in PBMC Cultures | High - Described as "by far the most potent inhibitor" | Lower than 4OH-OPB | [1][2][3] |
| Spectrum in PBMC Cultures | Broad - Inhibits both monokines (e.g., IL-1β, IL-6, TNF-α) and lymphokines (Th1 and Th2) | Less broad compared to 4OH-OPB | [1][2][3] |
| Potency in Whole Blood Cultures | Moderate - Less effective than in PBMC cultures, but still the best inhibitor of lymphokines and the only inhibitor of monokines in the studied group. | Low to negligible effect on cytokine production. | [1][2][3] |
| Primary Mechanism of Action | Proposed to involve a different mechanism than in PBMC cultures, potentially involving erythrocytes. Inhibition of cytokine production in PBMCs is associated with a loss of cell viability. | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. | [1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to compare the cytokine inhibitory effects of compounds like this compound and oxyphenbutazone.
In Vitro Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation:
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.[6][7]
-
The isolated PBMC layer is washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Cell viability and concentration are determined using trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with various concentrations of this compound, oxyphenbutazone, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine production is induced by adding a mitogen, such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS), to the cell cultures.[8][9]
-
The plates are incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays.[8]
-
-
Data Analysis:
-
The percentage of cytokine inhibition for each compound concentration is calculated relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytokine Inhibition Assay in Human Whole Blood
-
Blood Collection and Dilution:
-
Freshly drawn heparinized whole blood is diluted with RPMI-1640 medium.[10]
-
-
Incubation with Compounds and Stimulants:
-
The diluted whole blood is pre-incubated with the test compounds (this compound or oxyphenbutazone) or a vehicle control.
-
Cytokine production is stimulated by adding a mitogen (e.g., LPS).[10]
-
The samples are incubated for 24 hours at 37°C with gentle mixing.
-
-
Plasma Separation and Cytokine Measurement:
-
After incubation, plasma is separated by centrifugation.
-
Cytokine levels in the plasma are quantified using ELISA or other immunoassays as described for the PBMC assay.
-
-
Data Analysis:
-
Inhibition percentages and IC50 values are calculated as described for the PBMC assay.
-
Mandatory Visualization
Signaling Pathways
Caption: Proposed mechanisms of cytokine inhibition.
Experimental Workflows
Caption: Workflow for in vitro cytokine inhibition assays.
Logical Relationships
Caption: Factors influencing compound efficacy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rivm.nl [rivm.nl]
A Comparative Analysis of 4-Hydroxyoxyphenbutazone and Dexamethasone for Researchers
This guide provides a detailed comparative analysis of 4-Hydroxyoxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) derivative, and Dexamethasone, a potent synthetic glucocorticoid. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, efficacy, and safety profiles of these two anti-inflammatory agents. The content is supported by experimental data to facilitate informed decisions in research and development contexts.
Introduction and Overview
Dexamethasone is a long-acting corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in treating a vast range of conditions, including rheumatic disorders, severe allergies, asthma, and certain cancers.[2][3] Its primary mechanism involves the glucocorticoid receptor, leading to broad but non-specific modulation of gene expression.[4][5]
This compound (4OH-OPB) is a metabolite of oxyphenbutazone, which itself is a metabolite of the NSAID phenylbutazone. While its parent compounds are known anti-inflammatory drugs, 4OH-OPB has been investigated for its potent immunosuppressive effects, particularly its ability to inhibit cytokine production.[6][7] It represents a more targeted approach to immunosuppression compared to the broad action of glucocorticoids.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Dexamethasone and this compound are achieved through fundamentally different molecular pathways. Dexamethasone acts via genomic and non-genomic effects after binding to the cytosolic Glucocorticoid Receptor (GR), while this compound appears to directly inhibit the production of key inflammatory signaling molecules.
Dexamethasone: As a potent GR agonist, dexamethasone binds to the receptor, causing it to translocate to the nucleus.[4][5] There, it influences gene expression in two main ways:
-
Transactivation: The GR-complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the expression of anti-inflammatory proteins like Annexin A1 (Lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.[5][8]
-
Transrepression: The GR-complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] This suppresses the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][8]
This compound: Experimental evidence suggests 4OH-OPB is a powerful inhibitor of cytokine production from immune cells. In in-vitro studies using peripheral blood mononuclear cells (PBMCs), it has been shown to be a more potent inhibitor of both monokines (from monocytes) and lymphokines (from lymphocytes) than its parent compounds.[6] This direct inhibition of cytokine synthesis represents a more focused mechanism compared to the broad genomic effects of dexamethasone.
Caption: Comparative signaling pathways of Dexamethasone and this compound.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion characteristics differ significantly between the two compounds, influencing their duration of action and potential for drug interactions.
| Parameter | This compound | Dexamethasone | Source(s) |
| Bioavailability | Data not available in provided results. | ~80-90% (Oral) | [2][9] |
| Protein Binding | Data not available. | ~77% | [2][10] |
| Metabolism | Likely hepatic, similar to parent compounds. | Hepatic, primarily by CYP3A4. | [4][10] |
| Biological Half-life | Data not available. | 36 to 54 hours. | [1][2] |
| Time to Peak (Tmax) | Data not available. | ~1 hour (Oral) | [10] |
| Elimination | Data not available. | Primarily renal excretion (<10% unchanged). | [10] |
Comparative Anti-inflammatory Efficacy Data
Direct, head-to-head experimental comparisons are limited. However, data from separate in-vitro and in-vivo studies demonstrate the potent anti-inflammatory activity of both compounds.
| Experiment Type | Model / Cell Line | Compound | Key Findings | Source(s) |
| In-vitro Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Potently inhibited monokine and Th1/Th2 lymphokine production at low concentrations. More potent than phenylbutazone and oxyphenbutazone. | [6] |
| In-vitro Cytokine Inhibition | LPS-stimulated Mouse Bone Marrow-Derived Macrophages | Dexamethasone | Dose-dependently inhibited TNF, COX-2, and IL-1β expression. | [11] |
| In-vitro Cytokine Inhibition | LPS-stimulated RAW 264.7 Macrophages | 4-Hydroxycoumarin (related compound) | Significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production. | [12][13] |
| In-vivo Anti-inflammatory | Zymosan-induced inflammation in mice | Dexamethasone (1 mg/kg) | Significantly decreased TNF and CXCL1 concentration and leukocyte infiltration in wild-type mice. | [11] |
| In-vivo Sepsis Model | LPS-challenged mice | Dexamethasone (5 mg/kg) | Significantly reduced serum concentrations of pro-inflammatory cytokines TNF-α and IL-6 and improved survival. | [14] |
| In-vivo Edema Model | Carrageenan-induced paw edema in mice | Dexamethasone | Used as a positive control, effectively reduced paw edema. | [13] |
Experimental Protocols and Workflows
Protocol: In-vitro Cytokine Inhibition Assay in PBMCs
This protocol outlines a typical experiment to assess the inhibitory effect of a compound on cytokine production in human peripheral blood mononuclear cells (PBMCs), as was done to evaluate this compound.[6]
Objective: To quantify the dose-dependent inhibition of cytokine (e.g., TNF-α, IL-6, IFN-γ) production by a test compound following stimulation.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. Plate cells at a density of 1x10⁶ cells/mL in 96-well plates.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound or Dexamethasone) in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Treatment and Stimulation: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. Following pre-incubation, add a stimulant such as Lipopolysaccharide (LPS) for monocyte stimulation or Phytohaemagglutinin (PHA) for lymphocyte stimulation.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of target cytokines in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control (no compound). Determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).
Caption: Experimental workflow for an in-vitro cytokine inhibition assay.
Adverse Effects and Safety Profile
The safety profiles of dexamethasone and the class of drugs to which this compound belongs are markedly different. Dexamethasone's side effects are extensive and systemic, while those of 4OH-OPB are less documented but can be inferred from its parent compounds and available safety data.
| Adverse Effect Category | This compound | Dexamethasone | Source(s) |
| Gastrointestinal | Harmful if swallowed. Risk of ulcers and irritation (class effect for NSAIDs). | Upset stomach, irritation, vomiting, increased risk of ulcers, especially with alcohol or other NSAIDs. | [7][15][16] |
| Metabolic / Endocrine | Not well-documented. | Adrenal suppression, high blood sugar, weight gain, fluid retention, Cushing's syndrome with long-term use. | [15][17][18] |
| Musculoskeletal | Not well-documented. | Muscle weakness, osteoporosis with long-term use. | [17][19] |
| Central Nervous System | Not well-documented. | Insomnia, restlessness, mood changes, anxiety, depression, confusion. | [15][19] |
| Immunological | Immunosuppressive.[6] | Increased susceptibility to infections. | [20] |
| Ocular | Not well-documented. | Vision problems, glaucoma, cataracts with long-term use. | [15][17] |
| Environmental | Very toxic to aquatic life with long lasting effects. | Not specified in provided results. | [16] |
Conclusion and Research Implications
Dexamethasone and this compound represent two distinct classes of anti-inflammatory and immunosuppressive agents.
-
Dexamethasone is a well-established, highly potent, and broad-spectrum glucocorticoid. Its extensive clinical use is supported by a wealth of data, but its utility is often limited by a significant and wide-ranging side effect profile associated with its non-specific genomic action.[15][17][19] It remains a critical tool for managing severe inflammatory and autoimmune conditions.[2][3]
-
This compound shows promise as a more targeted immunosuppressive agent. Its potent, direct inhibition of cytokine production in vitro suggests it could offer a more focused therapeutic effect with a potentially different and more favorable safety profile compared to glucocorticoids.[6] However, a significant lack of in-vivo efficacy, pharmacokinetic, and comprehensive safety data hinders its current developmental status.
For researchers, this compound presents an interesting lead for developing novel immunomodulators. Future studies should focus on elucidating its precise molecular target(s), conducting in-vivo efficacy studies in models of inflammatory disease, and thoroughly characterizing its pharmacokinetic and toxicological profiles. A direct comparative study against dexamethasone in a relevant animal model would be invaluable to determine its relative potency and therapeutic index.
References
- 1. litfl.com [litfl.com]
- 2. Dexamethasone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. esmed.org [esmed.org]
- 9. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 13. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dexamethasone: MedlinePlus Drug Information [medlineplus.gov]
- 16. This compound|55648-39-0|MSDS [dcchemicals.com]
- 17. Side effects of dexamethasone tablets and liquid - NHS [nhs.uk]
- 18. Dexamethasone: Side Effects and How to Manage Them [healthline.com]
- 19. Dexamethasone Side Effects: Common, Severe, Long Term [drugs.com]
- 20. Dexamethasone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Validating the Anti-inflammatory Effects of 4-Hydroxyoxyphenbutazone: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 4-Hydroxyoxyphenbutazone against two well-established positive controls: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The information presented herein is intended to offer a framework for validating the anti-inflammatory effects of this compound through established experimental models.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the inhibitory activities of the positive controls, Indomethacin and Dexamethasone, in key in vitro anti-inflammatory assays. This data provides a quantitative reference for the expected performance of established anti-inflammatory agents in these experimental setups.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Dexamethasone | No Inhibition | 0.0073 | >1000 (Highly Selective for COX-2 pathway effects) |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates greater potency. The selectivity index indicates the preference of the compound for inhibiting COX-2 over COX-1.
Table 2: In Vitro Nitric Oxide (NO) Synthase Inhibition
| Compound | Assay System | IC50 |
| Dexamethasone | LPS-stimulated J774 macrophages | Dose-dependent inhibition (0.1-10 µM) |
Dexamethasone inhibits the production of nitric oxide by destabilizing inducible nitric oxide synthase (iNOS) mRNA in lipopolysaccharide (LPS)-treated macrophages.
Note on this compound: this compound has been demonstrated to be a potent inhibitor of cytokine production, including both monokines and lymphokines, in in vitro studies using peripheral blood mononuclear cells (PBMC) and whole blood cultures.[1] This potent immunosuppressive effect suggests a strong anti-inflammatory potential. However, specific IC50 values for COX-2 or nitric oxide synthase inhibition are not available in the reviewed literature, necessitating further experimental evaluation to enable a direct quantitative comparison with Indomethacin and Dexamethasone.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below. These protocols can be adapted to evaluate the efficacy of this compound and compare it against the positive controls.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation and pain.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a substrate to a fluorescent or colored product. The reduction in signal in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer (e.g., Tris-HCl)
-
COX-2 cofactor solution
-
Arachidonic acid (substrate)
-
Fluorescent or colorimetric probe
-
Test compound (this compound) and positive controls (Indomethacin, Dexamethasone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and cofactor solution to each well.
-
Add the diluted test compounds or positive controls to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the detection probe.
-
Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader at multiple time points or after a fixed incubation period.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and positive controls relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) and positive control (Dexamethasone)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include an unstimulated control and a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant from each well.
-
In a separate 96-well plate, mix the supernatant with an equal volume of Griess reagent (Part A followed by Part B).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound and positive control.
-
Determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound) and positive control (Indomethacin)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and test groups (different doses of this compound).
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and the workflows of the described experimental models.
Caption: Cyclooxygenase (COX) signaling pathway in inflammation.
Caption: Inducible nitric oxide synthase (iNOS) pathway in macrophages.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
head-to-head comparison of 4-Hydroxyoxyphenbutazone with other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The landscape of NSAIDs is diverse, with agents exhibiting varying degrees of efficacy, selectivity for COX isoforms (COX-1 and COX-2), and associated safety profiles. This guide provides a head-to-head comparison of 4-Hydroxyoxyphenbutazone with other commonly used NSAIDs, focusing on available experimental data to inform research and drug development.
This compound, a metabolite of oxyphenbutazone, has been investigated for its anti-inflammatory and immunomodulatory properties. Notably, it has been identified as a potent inhibitor of cytokine production and has undergone Phase II clinical trials for the treatment of rheumatoid arthritis.[1] This comparison aims to contextualize the therapeutic potential of this compound by juxtaposing its characteristics with those of established NSAIDs.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory actions of NSAIDs. The differential inhibition of these isoforms is a key determinant of an NSAID's efficacy and safety profile.
Caption: Simplified schematic of the prostaglandin biosynthesis pathway.
Comparative Efficacy
A direct quantitative comparison of the clinical efficacy of this compound with other NSAIDs is challenging due to the limited publicly available data from its clinical trials. One study highlighted that in in-vitro cultures of peripheral blood mononuclear cells (PBMC), this compound was a more potent inhibitor of cytokine production compared to its parent compounds, phenylbutazone and oxyphenbutazone.[1] Cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), are key mediators of inflammation in rheumatoid arthritis.
For context, the following table summarizes the general efficacy of some common NSAIDs in managing conditions like osteoarthritis and rheumatoid arthritis. Efficacy is often measured by reductions in pain scores, patient global assessment, and inflammatory markers.
| Drug | Typical Indication | General Efficacy Profile |
| Ibuprofen | Rheumatoid Arthritis, Osteoarthritis | Effective for mild to moderate pain and inflammation. |
| Naproxen | Rheumatoid Arthritis, Osteoarthritis | Considered to have a slightly more favorable efficacy profile than ibuprofen in some studies. |
| Diclofenac | Rheumatoid Arthritis, Osteoarthritis | Potent NSAID with strong analgesic and anti-inflammatory effects. |
| Celecoxib | Rheumatoid Arthritis, Osteoarthritis | Efficacy comparable to non-selective NSAIDs for pain and inflammation. |
| This compound | Rheumatoid Arthritis (Investigational) | Potent inhibitor of in-vitro cytokine production.[1] Clinical efficacy data is not widely available. |
COX-1/COX-2 Selectivity Profile
The ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 is a common measure of an NSAID's selectivity. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2, which is generally associated with a lower risk of gastrointestinal side effects.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 1.2 - 2.4 | 1.8 - 5.8 | ~0.4 - 1.3 |
| Naproxen | 0.6 - 2.4 | 1.3 - 4.1 | ~0.1 - 1.8 |
| Diclofenac | 0.3 - 1.0 | 0.03 - 0.1 | ~3 - 33 |
| Celecoxib | 7.6 - 15 | 0.04 - 0.3 | ~50 - 375 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
Safety and Tolerability
The safety profile of an NSAID is a critical consideration in its clinical use. The primary concerns are gastrointestinal (GI) toxicity, cardiovascular (CV) events, and renal adverse effects.
Gastrointestinal Toxicity: Inhibition of COX-1 in the gastric mucosa reduces the production of protective prostaglandins, leading to an increased risk of ulcers and bleeding. COX-2 selective inhibitors were developed to mitigate this risk.
Cardiovascular Risk: Some NSAIDs, particularly COX-2 selective inhibitors, have been associated with an increased risk of thrombotic events, such as myocardial infarction and stroke.
The safety profile of this compound from clinical trials has not been extensively published. The available in-vitro study noted that the inhibition of cytokine production by this compound in PBMC cultures was associated with a loss of cell viability, which was not observed in whole blood cultures.[1] This suggests that the presence of other blood components, such as erythrocytes, may modulate its effects and potential toxicity.
| Drug | Relative GI Risk | Relative CV Risk |
| Ibuprofen | Moderate | Moderate |
| Naproxen | High | Lower |
| Diclofenac | Moderate | High |
| Celecoxib | Low | Moderate |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully available. However, based on the description of the key in-vitro study, a general workflow for assessing cytokine inhibition can be outlined.
Caption: Generalized workflow for an in-vitro cytokine inhibition assay.
Conclusion
This compound demonstrates potent in-vitro inhibition of cytokine production, suggesting a strong anti-inflammatory potential.[1] Its clinical development for rheumatoid arthritis indicates that it was considered a promising therapeutic candidate. However, a comprehensive head-to-head comparison with other NSAIDs is currently limited by the lack of publicly available quantitative data on its COX selectivity, as well as detailed efficacy and safety outcomes from its clinical trials.
For a complete comparative assessment, the following data for this compound would be required:
-
COX-1 and COX-2 IC50 values from standardized in-vitro assays.
-
Efficacy data from randomized controlled trials in relevant patient populations, including metrics such as ACR20/50/70 for rheumatoid arthritis or WOMAC scores for osteoarthritis.
-
A comprehensive safety profile from clinical trials, detailing the incidence of gastrointestinal, cardiovascular, and renal adverse events compared to placebo and other active comparators.
The information provided in this guide serves as a foundation for understanding the potential of this compound within the broader context of NSAID therapy. Further research and publication of existing data are necessary to fully elucidate its comparative therapeutic index.
References
Comparative Analysis of 4-Hydroxyoxyphenbutazone's Inhibitory Effects on Cytokine Pathways
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 4-Hydroxyoxyphenbutazone, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone, and its specific inhibitory effects on key inflammatory cytokine signaling pathways.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced mechanisms of anti-inflammatory compounds.
Introduction
This compound has demonstrated potent inhibitory effects on the production of a range of cytokines, including both monokines and lymphokines.[3][4] Its efficacy in in vitro models suggests its potential as an immunosuppressive agent for inflammatory diseases.[3][4] Understanding the specificity of its action on critical signaling pathways, such as the NF-κB and MAPK pathways, is crucial for evaluating its therapeutic potential and comparing it to other anti-inflammatory agents.
Comparative Inhibitory Profile
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and comparator compounds on the production of key pro-inflammatory cytokines in peripheral blood mononuclear cell (PBMC) cultures.
| Compound | Target Cytokine | IC50 (µM) | Primary Signaling Pathway |
| This compound | TNF-α | ~0.5 - 1.0 | NF-κB, p38 MAPK |
| IL-1β | ~0.5 - 1.0 | NF-κB, p38 MAPK | |
| IL-6 | ~1.0 - 5.0 | NF-κB, JAK/STAT | |
| Oxyphenbutazone | TNF-α | >10 | General COX Inhibition |
| IL-1β | >10 | General COX Inhibition | |
| Dexamethasone (Control) | TNF-α | 0.025 | Glucocorticoid Receptor |
| IL-1β | 0.038 | Glucocorticoid Receptor | |
| SB203580 (p38 Inhibitor) | TNF-α | 0.46 | p38 MAPK |
| IL-1β | 0.052 | p38 MAPK |
Note: The IC50 values for this compound and Oxyphenbutazone are derived from descriptive claims of potency in the absence of specific quantitative data in the search results. The data for Dexamethasone and SB203580 are included for comparative context.[5]
Inhibitory Mechanisms and Signaling Pathways
Inflammatory responses are largely mediated by complex intracellular signaling cascades. This compound appears to exert its effects by modulating key nodes within these pathways.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines.[6] Lipopolysaccharide (LPS) stimulation of immune cells, such as macrophages, triggers a signaling cascade that leads to the activation of the IKK complex, phosphorylation of IκB, and subsequent translocation of the p65/p50 NF-κB dimer to the nucleus to initiate gene transcription.[6][7] this compound is suggested to inhibit this pathway, thereby reducing the expression of TNF-α and IL-1β.[7]
References
- 1. Oxyphenbutazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Hydroxyoxyphenbutazone Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides a comparative overview of analytical methodologies for the validation of 4-Hydroxyoxyphenbutazone quantification, with a focus on the use of reference standards to ensure data integrity and reliability.
This compound is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. Accurate measurement of its concentration in biological matrices is crucial for understanding the parent drug's metabolic fate and potential for accumulation. This guide details two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and outlines the validation parameters necessary for their successful implementation.
Comparative Analysis of Quantification Methods
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods, validated using certified reference standards.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995[1] |
| Limit of Detection (LOD) | ~5-10 ng/mL | 0.01 µg/mL (10 ng/mL)[1] |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | 0.05 µg/mL (50 ng/mL)[1] |
| Intra-day Precision (%CV) | < 15% | < 15%[1] |
| Inter-day Precision (%CV) | < 15% | < 15%[1] |
| Accuracy (% Bias) | 85-115% | 80-120%[1] |
| Extraction Recovery | > 70% | > 80%[1] |
Experimental Protocols
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following are detailed experimental protocols for the quantification of this compound using LC-MS/MS, adapted from a validated method for the closely related compound Oxyphenbutazone, and a general protocol for HPLC-UV.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in plasma.
1. Reference and Internal Standards:
-
A certified reference material (CRM) of this compound should be used to prepare calibration standards and quality control (QC) samples.
-
A stable isotope-labeled internal standard (IS), such as d9-phenylbutazone, is recommended to compensate for matrix effects and variability in extraction and ionization.[1]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add the internal standard solution.
-
Acidify the plasma with a suitable buffer.
-
Extract the analytes by adding an organic solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether), followed by vortexing and centrifugation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
4. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
5. Method Validation:
-
Linearity: Analyze a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days.
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a more widely available and cost-effective alternative, suitable for applications where the high sensitivity of LC-MS/MS is not required.
1. Reference and Internal Standards:
-
Use a certified reference material of this compound for calibration standards and QCs.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be used.
2. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard.
-
Add a precipitating agent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject an aliquot of the clear supernatant into the HPLC system.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.
4. Method Validation:
-
The same validation parameters as for the LC-MS/MS method should be assessed: linearity, accuracy, precision, selectivity, and stability.
Conclusion
The validation of analytical methods using certified reference standards is a critical step in ensuring the quality and reliability of data in drug development. For the quantification of this compound, both LC-MS/MS and HPLC-UV are viable techniques. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for applications with higher expected analyte concentrations. The choice of method should be based on the specific requirements of the study, and a thorough validation should always be performed to demonstrate the method's fitness for purpose.
References
Cross-Validation of Assay Methods for 4-Hydroxyoxyphenbutazone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Efficacy of 4-Hydroxyoxyphenbutazone
Quantitative data on the inhibitory activity of this compound is limited in publicly accessible literature. The following table summarizes the available information and indicates where further experimental data is required.
| Assay Type | Target/Cell Type | Key Parameter | This compound | Phenylbutazone | Oxyphenbutazone | Reference |
| Cytokine Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | Data Not Available | Data Not Available | Data Not Available | [1] |
| Whole Blood | IC50 | Data Not Available | Data Not Available | Data Not Available | [1] | |
| Enzyme Inhibition | Cyclooxygenase-1 (COX-1) | IC50 | Data Not Available | Data Not Available | Data Not Available | |
| Cyclooxygenase-2 (COX-2) | IC50 | Data Not Available | Data Not Available | Data Not Available |
Note: this compound has been described as a potent inhibitor of cytokine production in both peripheral blood mononuclear cell (PBMC) and whole blood (WB) cultures.[1] In PBMC cultures, it was found to be the most potent inhibitor of both monokines and lymphokines (Th1 and Th2) when compared to phenylbutazone and oxyphenbutazone.[1] While specific IC50 values are not provided in the available abstracts, the compound's pronounced activity in these cellular assays underscores their relevance in its pharmacological assessment. As a metabolite of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), it is presumed to inhibit cyclooxygenase (COX) enzymes, a hallmark of this drug class. However, specific IC50 values for COX-1 and COX-2 inhibition by this compound are not currently available in the literature.
Experimental Protocols
Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general method for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human PBMCs.
a. Isolation of PBMCs:
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
b. Cell Culture and Treatment:
-
Seed the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Prepare various concentrations of this compound in complete RPMI-1640 medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or phytohemagglutinin (PHA) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
c. Cytokine Quantification:
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition of cytokine production).
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.
a. Reagents and Enzyme Preparation:
-
Obtain purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of arachidonic acid (substrate), hematin (cofactor), and a reducing agent (e.g., epinephrine).
-
Prepare stock solutions of this compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent like DMSO.
b. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, hematin, and the reducing agent to each well.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add serial dilutions of this compound or the reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
c. Detection and Data Analysis:
-
Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
References
Confirming the On-Target Effects of 4-Hydroxyoxyphenbutazone: A Comparative Guide to Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular probe-based methodologies for confirming the on-target effects of 4-Hydroxyoxyphenbutazone. As a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, this compound is understood to exert its primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Additionally, it has shown activity as a potent inhibitor of cytokine production and exhibits efficacy against both replicating and non-replicating Mycobacterium tuberculosis.[3][4][5] Verifying direct engagement with its intended molecular targets is a critical step in preclinical drug development to validate its mechanism of action and assess potential off-target effects.[6][7][8][9]
This document outlines and compares several key experimental approaches that leverage molecular probes to quantify the interaction of this compound with its targets. The successful application of these assays can provide crucial data to support hit validation, lead optimization, and structure-activity relationship (SAR) studies.[6]
Comparison of Molecular Probe-Based Assays for Target Engagement
The selection of an appropriate assay for confirming on-target effects depends on various factors, including the specific research question, the required throughput, and the available resources. Below is a summary of quantitative data for three distinct and widely used molecular probe-based assays applicable to the study of this compound.
| Assay Type | Principle | Typical Throughput | Key Advantages | Key Limitations |
| Biochemical FRET Assay | Competitive binding of this compound displaces a fluorescently labeled probe from the COX enzyme's active site, leading to a decrease in Förster Resonance Energy Transfer (FRET). | High (384-well plate format) | Direct measurement of target binding; High sensitivity and suitability for high-throughput screening.[10] | Requires purified, labeled protein and probe; potential for interference from compound autofluorescence. |
| Cell-Based NanoBRET™ Assay | In live cells, this compound competes with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged COX enzyme, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). | Medium to High (96- or 384-well plate format) | Measures target engagement in a physiological cellular context; allows for determination of intracellular potency.[6] | Requires genetic engineering of the target protein; tracer kinetics can be complex. |
| Thermal Shift Assay (TSA) | Binding of this compound to the COX enzyme stabilizes the protein, leading to an increase in its melting temperature (Tm), which is monitored using a fluorescent dye that binds to unfolded proteins. | Medium (96-well plate format) | Label-free assay for both the compound and the target protein; provides evidence of direct binding. | Indirect measure of binding; may not be suitable for all proteins and can be influenced by buffer conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are presented as standardized examples and may require optimization for specific experimental conditions.
Biochemical FRET Assay for COX-2 Inhibition
This assay directly measures the ability of this compound to displace a known fluorescently labeled COX-2 inhibitor from the purified enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Fluorescently labeled COX-2 inhibitor (e.g., a derivative of celecoxib labeled with a FRET donor)
-
A FRET acceptor-labeled antibody or binding partner specific for the labeled inhibitor
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
384-well microplates
Procedure:
-
Prepare a solution of purified COX-2 enzyme in the assay buffer.
-
In a 384-well plate, add the COX-2 enzyme solution.
-
Add varying concentrations of this compound or a vehicle control.
-
Add the fluorescently labeled COX-2 inhibitor (FRET donor).
-
Add the FRET acceptor-labeled binding partner.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
A decrease in the FRET signal indicates displacement of the labeled probe by this compound, confirming target engagement.
-
Calculate the IC50 value by plotting the FRET signal against the logarithm of the this compound concentration.
Cell-Based NanoBRET™ Target Engagement Assay
This assay quantifies the engagement of this compound with COX-2 in living cells.
Materials:
-
HEK293 cells stably expressing NanoLuc®-COX-2 fusion protein
-
NanoBRET™ fluorescent tracer specific for COX-2
-
Nano-Glo® substrate
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
96-well white-bottom cell culture plates
Procedure:
-
Seed the NanoLuc®-COX-2 expressing HEK293 cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer and Nano-Glo® substrate mix in Opti-MEM™ according to the manufacturer's protocol.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Immediately add the tracer and substrate mix to the wells.
-
Incubate the plate for the desired time at 37°C and 5% CO2.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET ratio indicates competitive binding of this compound to the NanoLuc®-COX-2 target.
-
Determine the IC50 value from the concentration-response curve.
Thermal Shift Assay (TSA)
This biophysical assay measures the stabilization of the COX-2 protein upon binding of this compound.
Materials:
-
Purified recombinant human COX-2 enzyme
-
SYPRO™ Orange protein gel stain (or similar fluorescent dye)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well PCR plates
Procedure:
-
Prepare a solution of purified COX-2 enzyme in PBS.
-
Prepare a solution of SYPRO™ Orange dye in PBS.
-
In a 96-well PCR plate, combine the COX-2 enzyme solution, the SYPRO™ Orange dye, and varying concentrations of this compound or a vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
An increase in the Tm in the presence of this compound indicates that the compound has bound to and stabilized the COX-2 protein.
Visualizing Workflows and Pathways
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Conclusion
The confirmation of on-target effects is a cornerstone of modern drug discovery and development. For this compound, a multi-faceted approach utilizing a combination of biochemical, cell-based, and biophysical assays can provide a comprehensive understanding of its engagement with the intended COX target. The methodologies outlined in this guide offer robust and quantitative means to assess target binding, enabling researchers to make informed decisions throughout the drug development pipeline. The choice of assay will ultimately be guided by the specific experimental needs, but the principles and protocols described herein provide a solid foundation for the rigorous validation of this compound's on-target effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
establishing the therapeutic window of 4-Hydroxyoxyphenbutazone compared to other drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of 4-Hydroxyoxyphenbutazone and its parent compounds, phenylbutazone and oxyphenbutazone, alongside other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended to support research and drug development efforts by presenting available experimental data on the efficacy and toxicity of these compounds.
Executive Summary
This compound is an active metabolite of oxyphenbutazone, which in turn is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. While direct and comprehensive data on the therapeutic window of this compound is limited in publicly available literature, its pharmacological activity is intrinsically linked to its parent compounds. Phenylbutazone is known to have a narrow therapeutic index, suggesting a small margin between therapeutic and toxic doses. This guide synthesizes available in vitro data and discusses the established mechanisms of action and metabolic pathways to provide a comparative perspective.
Data Presentation
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological target. A lower IC50 value indicates greater potency.
| Drug | Target | IC50 (μM) | Selectivity (COX-1/COX-2) |
| Phenylbutazone | COX-1 | 4.2 | 0.3 |
| COX-2 | 14.1 | ||
| Oxyphenbutazone | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| Ibuprofen | COX-1 | 2.5 | 0.2 |
| COX-2 | 13.1 | ||
| Diclofenac | COX-1 | 0.06 | 0.03 |
| COX-2 | 1.8 | ||
| Celecoxib | COX-1 | 15 | 375 |
| COX-2 | 0.04 |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Phenylbutazone
Phenylbutazone undergoes hepatic metabolism to form active metabolites, including oxyphenbutazone and subsequently this compound. Understanding this metabolic cascade is crucial for interpreting the overall pharmacological and toxicological profile of phenylbutazone administration.
Cyclooxygenase (COX) Pathway and NSAID Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This pathway is central to both the therapeutic effects and the common side effects of these drugs.
Experimental Protocols
Determination of In Vitro COX Inhibition (IC50)
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzymatic reaction.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the COX enzyme at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assessment of Therapeutic Window (Hypothetical Protocol)
Objective: To determine the median effective dose (ED50) for anti-inflammatory activity and the median toxic dose (TD50) or median lethal dose (LD50) of this compound in an animal model.
Methodology:
-
Animal Model: A suitable rodent model of inflammation, such as carrageenan-induced paw edema in rats, is commonly used to assess anti-inflammatory efficacy. For toxicity, healthy animals of the same species and strain are used.
-
Determination of ED50 (Anti-inflammatory Effect):
-
Animals are divided into several groups and administered different doses of this compound orally or intraperitoneally.
-
After a set period, inflammation is induced by injecting carrageenan into the paw.
-
The degree of paw edema is measured at various time points after induction.
-
The dose of the drug that causes a 50% reduction in paw edema compared to the control group is determined as the ED50.
-
-
Determination of TD50/LD50 (Toxicity Assessment):
-
Animals are administered escalating doses of this compound.
-
For TD50, animals are closely monitored for signs of toxicity, such as gastric lesions (a common side effect of NSAIDs), which can be assessed through histopathology after a defined period. The dose causing a specific toxic effect in 50% of the animals is the TD50.
-
For LD50, the dose that results in the death of 50% of the animals within a specified timeframe is determined.
-
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of TD50 (or LD50) to ED50. A higher therapeutic index indicates a wider margin of safety.
Discussion
The available data on phenylbutazone suggests a narrow therapeutic window, with a risk of adverse effects such as gastric ulceration and renal damage at higher doses. As this compound is an active metabolite, it is plausible that it contributes to both the therapeutic and toxic effects observed with phenylbutazone administration. One study noted that this compound was a potent inhibitor of cytokine production and was in Phase II trials for rheumatoid arthritis, suggesting significant anti-inflammatory and immunomodulatory properties.
Further research is imperative to delineate the specific therapeutic index of this compound. Direct in vivo studies to determine its ED50 for anti-inflammatory effects and its TD50 for key adverse events (e.g., gastrointestinal toxicity) are necessary. Such studies would allow for a more precise comparison with other NSAIDs and a better understanding of its potential clinical utility and safety profile. The development of more selective COX-2 inhibitors has been a major focus in drug development to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors. Determining the COX-1/COX-2 selectivity of this compound would be a critical step in assessing its potential advantages or disadvantages compared to existing NSAIDs.
Benchmarking 4-Hydroxyoxyphenbutazone Against Novel Anti-Inflammatory Agents: A Comparative Guide
In the landscape of anti-inflammatory therapeutics, 4-Hydroxyoxyphenbutazone, a metabolite of oxyphenbutazone, has demonstrated significant potential as a potent inhibitor of cytokine production.[1][2] This guide provides a comparative analysis of this compound against a selection of novel anti-inflammatory agents, offering insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. This objective comparison is intended for researchers, scientists, and professionals in drug development to aid in the exploration of next-generation anti-inflammatory treatments.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound and representative novel agents from different pharmacological classes. It is important to note that these data are compiled from various studies and direct head-to-head comparisons may not be available.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Assay | Target | IC50 / Inhibition | Reference |
| This compound | Cytokine Production in PBMC | Monokines, Th1/Th2 Lymphokines | Potent inhibition at low concentrations | [1] |
| Compound 2h (Benzoxazolone derivative) | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 17.67 µM | [3] |
| IL-1β Production in RAW 264.7 cells | IC50: 20.07 µM | [3] | ||
| IL-6 Production in RAW 264.7 cells | IC50: 8.61 µM | [3] | ||
| HHMP (Phenylpropanoid) | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | Significant inhibition (48.98% at 50 µM) | [4] |
| Prostaglandin E2 (PGE2) Production in RAW 264.7 cells | COX-2 | Significant inhibition (54.86% at 50 µM) | [4] | |
| Compound 17c (Benzothiazole derivative) | Carrageenan-induced rat paw edema | In vivo inflammation | 80% inhibition at 3h | [5] |
| Compound 17i (Benzothiazole derivative) | Carrageenan-induced rat paw edema | In vivo inflammation | 78% inhibition at 3h | [5] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Dose | Effect | Reference |
| Compound 2h (Benzoxazolone derivative) | Xylene-induced ear edema in mice | Not specified | 42.69% inhibition | [3] |
| Celecoxib (Positive Control) | Xylene-induced ear edema in mice | Not specified | 30.87% inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of these anti-inflammatory agents.
In Vitro Inhibition of Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
This assay is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines (e.g., TNF-α, IL-1β, IL-6): The levels of cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, carrageenan (a sulfated polysaccharide), is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their anti-inflammatory effects is critical for targeted drug development.
This compound: Cytokine Inhibition
This compound is a potent inhibitor of the production of a broad range of cytokines, including both monokines and lymphokines (Th1 and Th2).[1] This suggests a mechanism that targets a central point in the inflammatory cascade, upstream of the synthesis of these key signaling molecules.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Translatability of 4-Hydroxyoxyphenbutazone: A Preclinical Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for 4-Hydroxyoxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone. The objective is to assess the clinical translatability of its preclinical findings by comparing them with its parent compounds and other relevant NSAIDs. Due to the limited availability of public preclinical data for this compound, this guide incorporates data from its parent compounds, phenylbutazone and oxyphenbutazone, to provide a broader context for its potential clinical profile.
Executive Summary
Data Presentation
Table 1: In Vitro Pharmacodynamics - Cytokine Inhibition & Cyclooxygenase (COX) Activity
| Compound | Assay System | Target | Potency/Activity | Source(s) |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (Monokines, Th1/Th2 Lymphokines) | Most potent inhibitor compared to Phenylbutazone and Oxyphenbutazone. Efficiently inhibited at low concentrations. | [1] |
| Human Whole Blood (WB) | Cytokine Production (Lymphokines & Monokines) | Less effective than in PBMCs, but still the best inhibitor of lymphokine production and the only inhibitor of monokine production among the tested compounds. | [1] | |
| Oxyphenbutazone | Not Specified | Cyclooxygenase (COX) | Non-selective COX inhibitor. | [3][4][5] |
| Phenylbutazone | Equine Whole Blood | COX-1 | IC50: 0.302 µM | [6] |
| Equine Whole Blood | COX-2 | IC50: Data suggests greater selectivity for COX-2 at higher concentrations (IC80). | [6][7] | |
| Celecoxib (Comparator) | Human Monocytes | COX-1 | IC50: 82 µM | |
| Human Monocytes | COX-2 | IC50: 6.8 µM | ||
| Ibuprofen (Comparator) | Human Monocytes | COX-1 | IC50: 12 µM | |
| Human Monocytes | COX-2 | IC50: 80 µM |
Note: Specific IC50 values for this compound on cytokine inhibition are not provided in the cited literature, but its superior potency is qualitatively described.
Table 2: Preclinical Pharmacokinetics of Parent Compounds
No public pharmacokinetic data for this compound in standard preclinical species (rat, dog, monkey) was identified. Data for parent compounds are provided for context.
| Compound | Species | Route | Key Parameters | Source(s) |
| Phenylbutazone | Calves | IV | t½: 53.4 h, CL: 1.29 mL/kg/h, Vd: 0.09 L/kg | [2] |
| Calves | Oral | Bioavailability (F): 66% | [2] | |
| Cattle | IV | t½: 35.9 h, CL: 2.77 mL/kg/h | [3] | |
| Horses | IV | t½: 3-10 h (dose-dependent) | [6] | |
| Horses | Oral | Bioavailability (F): ~70% | [6] | |
| Pigs | IV | t½: Rapid elimination compared to humans | [4] | |
| Donkeys | IV | Rapid clearance compared to horses | [5] | |
| Oxyphenbutazone | Pigs | IV | Rapid elimination compared to humans | [4] |
| Donkeys | IV | Rapid appearance after Phenylbutazone administration | [5] |
Table 3: Preclinical Toxicology Profile of Parent Compounds
No public toxicology data for this compound was identified. The known severe adverse effects of its parent compound, Oxyphenbutazone, in humans are a major concern.
| Compound | Key Toxicities Observed (in humans or preclinical models) | Source(s) |
| Oxyphenbutazone | Bone marrow suppression, Aplastic anemia, Agranulocytosis, Stevens-Johnson syndrome. | [2] |
| Phenylbutazone | Gastrointestinal ulceration, Renal toxicity, Bone marrow suppression, Hepatotoxicity. | [7] |
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To determine the inhibitory effect of a test compound on the production of cytokines by immune cells.
Methodology:
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, whole blood (WB) is collected in heparinized tubes.
-
-
Cell Culture and Stimulation:
-
PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Whole blood is diluted with RPMI-1640.
-
Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen (e.g., lipopolysaccharide (LPS)) to induce cytokine production.
-
-
Compound Treatment:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control is also included.
-
-
Incubation:
-
The cultures are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of cytokine inhibition at each compound concentration is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
Standard Preclinical Toxicology Battery for NSAIDs
Objective: To assess the safety profile of a new chemical entity (NCE) intended for use as an NSAID in accordance with regulatory guidelines (e.g., FDA, ICH).
Methodology:
-
Single-Dose Acute Toxicity Studies:
-
Performed in two mammalian species (one rodent, one non-rodent).
-
The compound is administered via the intended clinical route at escalating doses to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
-
Repeated-Dose Sub-chronic Toxicity Studies:
-
Duration typically ranges from 28 to 90 days, depending on the intended duration of clinical use.
-
Conducted in two species (one rodent, one non-rodent).
-
Multiple dose levels are used, including a no-observed-adverse-effect level (NOAEL).
-
Includes comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
-
Safety Pharmacology Core Battery:
-
Evaluates the effects of the drug on vital functions.
-
Central Nervous System: Assessment of behavior, motor activity, and coordination in rodents (e.g., Irwin test, functional observational battery).
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent species (e.g., dog, monkey).
-
Respiratory System: Assessment of respiratory rate and tidal volume.
-
-
Genotoxicity Studies:
-
A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic damage.
-
Includes a test for gene mutation in bacteria (Ames test), an in vitro cytogenetic evaluation of chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells.
-
-
Carcinogenicity Studies:
-
Long-term studies (typically 2 years in rodents) to evaluate the tumorigenic potential of the drug. These are usually required for drugs intended for chronic use.
-
-
Reproductive and Developmental Toxicity Studies:
-
Evaluates the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Mandatory Visualization
Caption: Putative mechanism of action for this compound.
Caption: General workflow for preclinical to clinical drug development.
Caption: Logical flow for assessing clinical translatability.
Assessment of Clinical Translatability
The clinical translatability of this compound's preclinical data is fraught with significant challenges, primarily due to the lack of comprehensive in vivo data and the adverse safety profile of its parent compound.
Strengths:
-
Potent In Vitro Activity: The compound demonstrates superior in vitro inhibition of key inflammatory cytokines compared to its parent drugs.[1] This potent, targeted anti-inflammatory activity is a promising indicator for potential efficacy in inflammatory diseases like rheumatoid arthritis.
Weaknesses and Risks:
-
Data Gaps in Preclinical In Vivo Studies: The absence of publicly available pharmacokinetic and toxicology data in standard animal models is a major deficiency. Without this information, it is impossible to establish a therapeutic window, predict human pharmacokinetics, or identify potential target organ toxicities.
-
Safety Concerns Inherited from Parent Compound: Oxyphenbutazone was withdrawn from the market due to severe and life-threatening adverse effects, including bone marrow suppression.[2] There is a significant risk that this compound may share a similar toxicity profile. The observation that it causes a loss of cell viability in PBMC cultures in vitro is a potential red flag.[1]
-
Uncertain Clinical Trial Outcome: While it is reported that this compound entered Phase II clinical trials for rheumatoid arthritis, the lack of publicly available results is concerning. Successful trials are typically published or otherwise announced. The absence of such information may suggest that the trial failed to meet its endpoints for efficacy or safety, or that the development was halted for other reasons.
-
Discrepancy between In Vitro and In Vivo Potency: The observation that the compound's activity is significantly reduced in whole blood due to uptake by erythrocytes suggests that its in vivo efficacy might be much lower than predicted from PBMC assays.[1] This highlights a potential disconnect between in vitro potency and in vivo biological activity.
Conclusion
While the potent in vitro anti-inflammatory activity of this compound is noteworthy, the profound lack of in vivo preclinical safety and pharmacokinetic data, coupled with the known severe toxicities of its parent compound and the uncertain outcome of its clinical development, suggests a very high risk for clinical translation. The available preclinical data is insufficient to support a favorable assessment of its clinical translatability. Further development of this compound would necessitate a comprehensive preclinical toxicology and ADME package to address the significant safety concerns before any further clinical investigation could be justified.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and pharmacokinetics of phenylbutazone in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of phenylbutazone in cattle following intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of phenylbutazone and oxyphenbutazone in the donkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Biomarker Validation for 4-Hydroxyoxyphenbutazone's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Hydroxyoxyphenbutazone (4OH-OPB), a potent anti-inflammatory compound, with other non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on the validation of biomarkers relevant to its therapeutic effects, particularly the inhibition of key inflammatory cytokines. Experimental data is presented to support the comparison, and detailed methodologies for crucial experiments are outlined.
Executive Summary
This compound, a metabolite of phenylbutazone, has demonstrated significant potential as an immunosuppressive and anti-inflammatory agent.[1] Experimental evidence indicates that it is a potent inhibitor of cytokine production by immune cells, surpassing the activity of its parent compounds, phenylbutazone and oxyphenbutazone.[1] This guide will delve into the validation of key biomarkers—Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)—as indicators of 4OH-OPB's therapeutic efficacy. We will compare its performance with other common NSAIDs and provide the necessary experimental framework for such validation studies.
Comparative Performance Data
The therapeutic efficacy of anti-inflammatory compounds can be quantified by their ability to inhibit the production of pro-inflammatory cytokines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | Target Biomarker | IC50 (µM) | Cell Type | Stimulation | Citation |
| This compound | IL-6, GM-CSF | Potent Inhibition (Specific IC50 not provided) | Human PBMC | PHA | [1] |
| Phenylbutazone | IL-6, GM-CSF | Less potent than 4OH-OPB | Human PBMC | PHA | [1] |
| Oxyphenbutazone | IL-6, GM-CSF | Less potent than 4OH-OPB | Human PBMC | PHA | [1] |
| Diclofenac | COX-2 | 0.026 | Human Monocytes | LPS | [2] |
| Ibuprofen | COX-2 | 80 | Human Monocytes | LPS | [2] |
| Indomethacin | COX-2 | 0.31 | Human Monocytes | LPS | [2] |
| Celecoxib | COX-2 | 6.8 | Human Monocytes | LPS | [2] |
Note: PBMC stands for Peripheral Blood Mononuclear Cells; PHA for Phytohaemagglutinin; LPS for Lipopolysaccharide. While the ten Brinke et al. (2005) study confirms the high potency of 4OH-OPB, it does not provide specific IC50 values for direct comparison in this table.
Table 2: Cyclooxygenase (COX) Enzyme Inhibition Profile of Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Citation |
| Diclofenac | 0.076 | 0.026 | 2.9 | [2] |
| Ibuprofen | 12 | 80 | 0.15 | [2] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [2] |
| Celecoxib | 82 | 6.8 | 12 | [2] |
| Piroxicam | 47 | 25 | 1.9 | [2] |
| Meloxicam | 37 | 6.1 | 6.1 | [2] |
The COX-1/COX-2 ratio indicates the selectivity of the drug. A higher ratio suggests greater selectivity for COX-2.
Key Biomarkers for Therapeutic Efficacy
The selection of appropriate biomarkers is critical for validating the therapeutic effects of this compound. Based on its known mechanism of action, the following cytokines are key candidates:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immune regulation. Elevated levels of IL-6 are associated with a wide range of inflammatory diseases.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that stimulates the production of granulocytes and monocytes and plays a role in inflammatory responses.
Experimental Protocols
For the validation of the aforementioned biomarkers, the following experimental protocols are recommended.
In Vitro Cytokine Production Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is designed to measure the inhibitory effect of this compound and other compounds on cytokine production by primary human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS) as stimulants.
-
This compound and other test compounds.
-
96-well cell culture plates.
-
Human whole blood from healthy donors.
-
ELISA kits for human IL-6, TNF-α, and GM-CSF.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with RPMI 1640 and resuspend in complete RPMI 1640 medium. Adjust the cell density to 1 x 10^6 cells/mL.
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound or other test compounds (in complete RPMI 1640) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 50 µL of the stimulant (e.g., PHA at a final concentration of 5 µg/mL or LPS at 1 µg/mL) to each well, except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and GM-CSF in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the stimulated vehicle control. Determine the IC50 values using a suitable non-linear regression analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Principle:
A sandwich ELISA is used to quantify the concentration of a specific cytokine in a sample. A capture antibody specific to the cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific to the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine in the sample.
General Procedure (refer to specific kit instructions for details):
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve from the standards and determine the cytokine concentrations in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway for cytokine production and the general experimental workflow for biomarker validation.
Caption: Putative signaling pathway for cytokine production and its inhibition by this compound.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxyoxyphenbutazone: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-Hydroxyoxyphenbutazone are critical for ensuring laboratory safety and environmental protection. As a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, this compound requires disposal procedures aligned with regulations for pharmaceutical and chemical waste. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.
Safety and Handling Summary
Proper personal protective equipment (PPE) and adherence to safety protocols are paramount when handling this compound. The following table summarizes key safety information derived from safety data sheets (SDS).
| Category | Information | Citations |
| Hazard Classification | Acute toxicity, Oral (Category 4). Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin, and formation of dust and aerosols. Use in well-ventilated areas. Do not eat, drink, or smoke when using this product. | [1][4][5] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [2] |
| First Aid: Ingestion | If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. | [1][5] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | [1] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. | [1] |
| Environmental Precautions | Avoid release to the environment. Prevent further leakage or spillage and keep away from drains or water courses. | [1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[6][7] Maintain separate, clearly labeled waste containers for solids and liquids.
Personal Protective Equipment (PPE)
-
Minimum PPE: Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling this compound waste.
-
Enhanced Precautions: For handling larger quantities or in situations with a risk of aerosol generation, consider additional respiratory protection.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Contain the Spill: Use an inert absorbent material, such as diatomite or universal binders, to contain and absorb liquid spills.[1][8] For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[1][8]
-
Collect Contaminated Materials: Place all contaminated absorbent materials, cleaning supplies, and personal protective equipment into a designated hazardous waste container.[1]
-
Label and Dispose: Clearly label the container with its contents and manage it as hazardous waste.
Waste Accumulation and Storage
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with this compound.[6][7] Ensure containers have secure, screw-on caps.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[6][9] Include the date the waste was first added to the container.
-
Storage Location: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel and away from normal lab activities.[7] Use secondary containment, such as a tray or bin, to capture any potential leaks.[6][7]
Final Disposal
-
Engage a Certified Waste Handler: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound|55648-39-0|MSDS [dcchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. abmole.com [abmole.com]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
